Lapatinib-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H26ClFN4O4S |
|---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1-dideuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i1D3,11D2 |
InChI Key |
BCFGMOOMADDAQU-JIZANVDTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)CC([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lapatinib-d5 and its Core Application in Lapatinib Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Lapatinib and its deuterated analog, Lapatinib-d5. Lapatinib is a potent, orally active dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1][2][3][4] Its primary clinical application is in the treatment of advanced or metastatic HER2-positive breast cancer.[4][5] this compound serves as a critical analytical tool, functioning as an internal standard for the accurate quantification of Lapatinib in biological matrices during pharmacokinetic and other analytical studies.[6][7][8][9][10] This guide will delve into the mechanism of action of Lapatinib, present key quantitative data, detail relevant experimental protocols, and provide visual representations of its signaling pathways and associated experimental workflows.
Introduction to Lapatinib and this compound
Lapatinib is a small-molecule inhibitor belonging to the 4-anilinoquinazoline class of kinase inhibitors.[4] It is used in combination with other chemotherapeutic agents, such as capecitabine or letrozole, for the treatment of patients with advanced or metastatic breast cancer whose tumors overexpress HER2.[4][5] The overexpression of HER2, a member of the human epidermal growth factor receptor family, is a key driver of tumor growth in certain types of breast cancer.[1]
This compound is a stable, deuterium-labeled isotopologue of Lapatinib. In mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is essential for correcting for variability in sample preparation and instrument response.[9][10] this compound, being chemically identical to Lapatinib but with a different mass, co-elutes with Lapatinib and experiences similar ionization efficiency and matrix effects, thereby enabling highly accurate and precise quantification of Lapatinib in complex biological samples like plasma.[6][7][8][9][10]
Mechanism of Action
Lapatinib functions as a reversible, competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR and HER2.[2][3][4] It binds to the ATP-binding pocket of these receptors, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[4] The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.[2][4]
The two primary signaling cascades affected by Lapatinib are:
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, involving proteins such as Raf, MEK, and ERK, is crucial for cell proliferation.[4][5]
-
The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway plays a significant role in promoting cell survival and inhibiting apoptosis.[2][4]
By blocking both of these critical pathways, Lapatinib exerts its potent anti-tumor effects in HER2-overexpressing cancers.
Quantitative Data
In Vitro Potency
The inhibitory activity of Lapatinib has been quantified in various assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Target/Cell Line | IC50 Value | Assay Type | Reference |
| Purified EGFR (ErbB1) | 10.2 nM | Cell-free kinase assay | [1] |
| Purified HER2 (ErbB2) | 9.8 nM | Cell-free kinase assay | [1] |
| Purified EGFR | 3 nM | Cell-free kinase assay | [2] |
| Purified HER2 | 13 nM | Cell-free kinase assay | [2] |
| HER2-overexpressing BT-474 cells | 0.046 µmol/L | WST-1 cell viability assay | [11] |
| HER2-overexpressing SK-BR-3 cells | 0.079 µmol/L | WST-1 cell viability assay | [11] |
| EGFR-overexpressing HN5 cells | 170 nM (EGFR autophosphorylation) | Cellular assay | [12] |
| HER2-overexpressing BT474 cells | 60 nM (HER2 autophosphorylation) | Cellular assay | [12] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of Lapatinib in combination with other agents for the treatment of HER2-positive metastatic breast cancer.
| Trial / Study | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| Phase III Randomized Trial (EGF100151) | Lapatinib + Capecitabine vs. Capecitabine alone | 6.2 months vs. 4.3 months | 23.7% vs. 13.9% | [13] |
| Retrospective Study (after TDM-1) | Lapatinib + Capecitabine | 5.5 months | 22.3% | [14] |
| DETECT III Trial | Standard Therapy + Lapatinib vs. Standard Therapy | Modest, insignificant improvement | Not significantly different | [15] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of Lapatinib on the kinase activity of purified EGFR and HER2.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., 50 mM MOPS, pH 7.5), MnCl2, ATP, a peptide substrate, and varying concentrations of Lapatinib.
-
Enzyme Addition: Initiate the reaction by adding the purified intracellular kinase domain of either EGFR or HER2.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for the phosphorylation of the substrate.
-
Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using methods such as a filter-binding assay with radiolabeled ATP ([γ-33P]ATP) followed by scintillation counting, or by using specific antibodies in an ELISA-based format.
-
Data Analysis: Plot the percentage of kinase inhibition against the Lapatinib concentration to determine the IC50 value.
Cell Proliferation Assay (WST-1 or CCK-8)
Objective: To assess the effect of Lapatinib on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BT-474, SK-BR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Lapatinib and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period, typically 48-72 hours.
-
Reagent Addition: Add a cell proliferation reagent such as WST-1 or CCK-8 to each well. These reagents are converted into a colored formazan dye by metabolically active cells.
-
Incubation: Incubate for 1-4 hours to allow for color development.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against Lapatinib concentration to determine the IC50 value.[16][17][18]
Western Blotting for Protein Phosphorylation
Objective: To analyze the effect of Lapatinib on the phosphorylation status of EGFR, HER2, and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with Lapatinib for a specified time. Subsequently, wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-HER2, phospho-Akt) and total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation levels.[19][20][21][22][23]
Visualizations
Signaling Pathways
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Her2 positive metastatic breast cancer treated with low dose lapatinib in a resource-constrained setting in South India: a retrospective audit - ecancer [ecancer.org]
- 14. Efficacy of Lapatinib Plus Capecitabine After TDM-1 in HER2-Positive Metastatic Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lapatinib Increases Overall Survival in Patients With Metastatic Breast Cancer and HER2-Positive CTCs - The ASCO Post [ascopost.com]
- 16. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lapatinib Inhibits Breast Cancer Cell Proliferation by Influencing PKM2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 22. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Brea… [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Chemical Structure and Properties of Lapatinib-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lapatinib-d5, a deuterated isotopologue of the potent dual tyrosine kinase inhibitor, Lapatinib. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical and pharmacokinetic studies. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and explores the biochemical pathways influenced by its non-deuterated parent compound.
Introduction
Lapatinib is a small molecule inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu, or ErbB2).[1] By targeting these receptors, Lapatinib disrupts downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[2] This mechanism of action makes it an effective therapeutic agent in the treatment of HER2-positive breast cancer and other solid tumors.
This compound is a stable isotope-labeled version of Lapatinib, where five hydrogen atoms are replaced by deuterium.[3] This isotopic substitution results in a compound that is chemically identical to Lapatinib but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure Lapatinib concentrations in biological matrices.[3]
Chemical Structure and Physicochemical Properties
The core structure of this compound is a 4-anilinoquinazoline derivative. The IUPAC name for this compound is N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine-D5.[3] While the precise location of the five deuterium atoms can vary depending on the synthesis, they are typically placed on a part of the molecule not prone to metabolic exchange, such as one of the aromatic rings, to ensure stability.
Table 1: Physicochemical Properties of Lapatinib
| Property | Value | Reference |
| Molecular Formula (Lapatinib) | C₂₉H₂₆ClFN₄O₄S | [4] |
| Molecular Weight (Lapatinib) | 581.1 g/mol | |
| Molecular Formula (this compound) | C₂₉H₂₁D₅ClFN₄O₄S | [3] |
| Molecular Weight (this compound) | 586.10 g/mol | [3] |
| Appearance | Yellow solid | [5] |
| Water Solubility | 0.007 mg/mL at 25°C | [5] |
| LogP | 5.4 | |
| pKa₁ (amine) | 3.80 | |
| pKa₂ (amine) | 7.20 |
Quantitative Data
In Vitro Potency of Lapatinib
Lapatinib is a potent inhibitor of both EGFR and HER2 tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) from in vitro assays are summarized below.
Table 2: In Vitro IC₅₀ Values of Lapatinib
| Target Kinase | IC₅₀ (Cell-free assay) | Reference |
| EGFR (ErbB1) | 3 nM - 10.8 nM | [6] |
| HER2 (ErbB2) | 9.2 nM - 13 nM | [6] |
| HER4 (ErbB4) | 347 nM |
Pharmacokinetic Parameters of Lapatinib
The pharmacokinetic properties of Lapatinib have been studied in both preclinical animal models and human clinical trials. A summary of key parameters is provided below.
Table 3: Pharmacokinetic Parameters of Lapatinib
| Species | Dose | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | T₁/₂ (h) | Reference |
| Human | 250 mg oral | 349 | 4410 | 14.8 | |
| Mouse | 100 mg/kg oral | ~800 | Not Reported | Not Reported |
Signaling Pathway and Mechanism of Action
Lapatinib exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This binding prevents the autophosphorylation of these receptors, which is a critical step in the activation of downstream signaling cascades that promote tumor growth and survival. The diagram below illustrates the signaling pathway and the point of inhibition by Lapatinib.
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, modifying established procedures for Lapatinib synthesis by incorporating a deuterated starting material.[7][8] The following is a proposed workflow.
References
- 1. Lapatinib - Wikipedia [en.wikipedia.org]
- 2. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Deuterium-Labeled Lapatinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterium-labeled Lapatinib, a dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Deuterium-labeled internal standards are crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. This document details the synthetic strategies, purification protocols, and analytical characterization required to produce high-purity deuterated Lapatinib.
Introduction to Deuterium-Labeled Lapatinib
Lapatinib is a potent small molecule inhibitor used in the treatment of HER2-positive breast cancer. Deuterium-labeled Lapatinib, such as [D6]-Lapatinib, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. The introduction of deuterium atoms results in a mass shift without significantly altering the physicochemical properties of the molecule, allowing for precise quantification in complex biological matrices. The common positions for deuterium labeling in Lapatinib are on the 3-fluorophenyl ring and the methoxy group of the benzyl ether moiety.
Synthesis of Deuterium-Labeled Lapatinib
The synthesis of deuterium-labeled Lapatinib involves the preparation of deuterated intermediates followed by their assembly into the final molecule. A plausible synthetic route is outlined below, based on established non-deuterated Lapatinib synthesis protocols and general methods for deuterium incorporation.
2.1. Synthesis of Deuterated Intermediates
The key deuterated intermediate required is a deuterated analogue of 3-chloro-4-((3-fluorobenzyl)oxy)aniline. This can be achieved by coupling a deuterated 3-fluorobenzyl bromide with 2-chloro-4-nitrophenol, followed by reduction of the nitro group.
Experimental Protocol: Synthesis of [D4]-3-Fluorobenzyl Bromide
A potential route to [D4]-3-fluorobenzyl bromide involves the deuteration of 3-fluorobenzoic acid followed by reduction and bromination.
-
Step 1: Deuteration of 3-Fluorobenzoic Acid. 3-Fluorobenzoic acid can be subjected to H/D exchange reactions at the aromatic positions under acidic or metal-catalyzed conditions.
-
Step 2: Reduction to [D4]-3-Fluorobenzyl Alcohol. The resulting deuterated carboxylic acid is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum deuteride (LiAlD₄) to introduce the deuterium at the benzylic position as well.
-
Step 3: Bromination to [D4]-3-Fluorobenzyl Bromide. The deuterated alcohol is then converted to the bromide using a brominating agent like phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis of [D2]-methoxy-containing Intermediate
To introduce deuterium into the methoxy group, a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃)₂SO₄) or iodomethane-d₃ (CD₃I), would be used in the ether synthesis step.
2.2. Assembly of the Deuterium-Labeled Lapatinib Core
The synthesis of the Lapatinib core generally follows a multi-step sequence involving the construction of the quinazoline ring system, followed by coupling with the side chains. A practical synthesis of non-labeled Lapatinib has been reported with an overall yield of 48% over five steps.[1] A similar approach can be adapted using the deuterated intermediates.
Experimental Protocol: Synthesis of Deuterium-Labeled Lapatinib
-
Step 1: Condensation and Cyclization. A deuterated aniline intermediate, such as [D4]-3-chloro-4-((3-fluorobenzyl)oxy)aniline, is reacted with a suitable precursor to form the quinazoline core.
-
Step 2: Suzuki Coupling. A palladium-catalyzed Suzuki coupling is a common method to introduce the furan ring system at the 6-position of the quinazoline core.[1]
-
Step 3: Reductive Amination. The final side chain is attached via reductive amination.[1]
Table 1: Summary of a Practical Synthesis of Non-Labeled Lapatinib [1]
| Step | Reaction | Reagents | Yield |
| 1 | Chlorination | - | 88% |
| 2 | Suzuki Coupling | 5-formyl-2-furylboronic acid, Pd/C | 96% |
| 3 | Reductive Amination | 2-(methylsulfone)ethylamine | 94% |
| 4 | Salt Formation | p-toluenesulfonic acid monohydrate | 87% |
| 5 | Crystallization | THF-water (8:2) | 70% |
| Overall | 48% |
Note: The yields for the synthesis of deuterium-labeled Lapatinib may vary and would require optimization.
Purification of Deuterium-Labeled Lapatinib
Purification of the final deuterium-labeled Lapatinib is critical to ensure high chemical and isotopic purity. A combination of crystallization and chromatographic techniques is typically employed.
3.1. Crystallization
Crystallization is an effective method for purifying the final product and its intermediates. For non-labeled Lapatinib, crystallization from a mixture of THF and water has been reported to yield high-purity material.[1] Similar solvent systems can be explored for the deuterated analogue.
Experimental Protocol: Purification by Crystallization
-
Dissolve the crude deuterium-labeled Lapatinib in a minimal amount of a suitable solvent system (e.g., a mixture of an organic solvent and water) at an elevated temperature.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a cold solvent to remove residual impurities.
-
Dry the crystals under vacuum.
3.2. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the final purification of deuterium-labeled Lapatinib to achieve high purity levels required for its use as an internal standard.
Experimental Protocol: Preparative RP-HPLC Purification
-
Column: A C18 stationary phase is commonly used for the purification of Lapatinib and related compounds.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium formate, is typically employed. A reported analytical method for Lapatinib uses a mobile phase of acetonitrile and water (50:50 v/v).[2]
-
Detection: UV detection at a wavelength of around 232 nm is suitable for Lapatinib.[2]
-
Fraction Collection: Fractions containing the pure deuterium-labeled Lapatinib are collected, combined, and the solvent is removed under reduced pressure.
Table 2: Example of Analytical HPLC Method for Lapatinib [2]
| Parameter | Condition |
| Column | ODS C-18 RP column (4.6 mm i.d. × 250 mm) |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection | 232 nm |
| Retention Time | 4.25 ± 0.05 min |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterium-labeled Lapatinib.
4.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and to determine the degree of deuterium incorporation.[3] The mass spectrum will show a mass shift corresponding to the number of deuterium atoms incorporated.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions of deuterium labeling will be absent or significantly reduced in intensity.
Lapatinib Signaling Pathway
Lapatinib is a dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[3][4] Upon binding of a ligand, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Lapatinib competitively binds to the ATP-binding site in the intracellular kinase domain of EGFR and HER2, thereby inhibiting their kinase activity and blocking downstream signaling.[4] The primary signaling pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.
Experimental Workflow
The overall workflow for the synthesis and purification of deuterium-labeled Lapatinib involves a series of sequential steps, from the synthesis of deuterated starting materials to the final analytical characterization of the pure product.
Caption: Workflow for Deuterium-Labeled Lapatinib Synthesis.
Conclusion
The synthesis and purification of deuterium-labeled Lapatinib require a meticulous multi-step process involving the preparation of deuterated intermediates, their assembly into the final product, and rigorous purification and analytical characterization. This technical guide provides a framework for researchers and drug development professionals to produce high-purity deuterium-labeled Lapatinib, an essential tool for advancing the clinical development and understanding of this important anticancer agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Lapatinib-d5: A Technical Guide to Its Significance and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Lapatinib-d5, a deuterated analog of the tyrosine kinase inhibitor, Lapatinib. It details the critical role of isotopic purity in ensuring accuracy and reliability in bioanalytical and pharmacokinetic studies, outlines the experimental methods for its determination, and illustrates the biochemical pathways central to Lapatinib's mechanism of action.
The Critical Role of this compound in Modern Bioanalysis
This compound is the deuterium-labeled version of Lapatinib, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) kinases.[1][2] Its primary application in drug development and clinical research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4]
The use of a SIL-IS is considered the gold standard in bioanalysis.[5] An ideal deuterated internal standard co-elutes with the non-labeled analyte and shares identical extraction recovery and ionization response, thereby correcting for variability during sample preparation and analysis.[6] This normalization is crucial for mitigating matrix effects—the suppression or enhancement of ionization caused by other components in a biological sample—which can significantly impact data reliability. The use of a high-quality SIL-IS like this compound enhances assay robustness, increases throughput, and is strongly preferred by regulatory agencies such as the European Medicines Agency (EMA).[7]
Mechanism of Action: The Lapatinib Signaling Pathway
Lapatinib exerts its anti-cancer effects by targeting the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2 (ERBB2) receptors.[1][2] By binding to the ATP-binding site within these receptors, Lapatinib prevents autophosphorylation and subsequent activation of downstream signaling cascades.[8] The two primary pathways inhibited are the PI3K/Akt pathway, which promotes cell survival, and the RAS/RAF/MAPK pathway, which stimulates cell proliferation.[2][8] This dual inhibition leads to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[2]
The Significance of High Isotopic Purity
Isotopic purity is a critical quality attribute of this compound. It is practically impossible to synthesize a compound with 100% isotopic enrichment, resulting in a mixture of isotopologues—molecules that are chemically identical but differ in their number of deuterium atoms (e.g., d5, d4, d3, etc.).[9] The most significant impurity is the presence of the unlabeled analyte, Lapatinib (d0).
The presence of unlabeled Lapatinib as an impurity in the deuterated internal standard can contribute to the analytical signal of the actual analyte being measured.[10] This interference leads to an overestimation of the analyte's concentration, generating erroneous and unreliable pharmacokinetic data.[10] Therefore, manufacturers must adhere to stringent specifications to minimize the level of the unlabeled drug in the deuterated standard.[10] High isotopic purity ensures a clean, distinct signal for the internal standard, which is essential for the accuracy and precision of the bioanalytical method.
Quantitative Data: Representative Isotopic Distribution
The following table summarizes a typical, high-purity specification for this compound, illustrating the distribution of its major isotopologues. The goal is to maximize the abundance of the desired d5 species while minimizing the d0 species.
| Isotopologue | Mass Shift | Representative Abundance (%) | Significance |
| Lapatinib-d0 | +0 | < 0.1% | Critical impurity; directly interferes with analyte quantification.[10] |
| Lapatinib-d1 | +1 | < 0.5% | Minor isotopologue, minimal impact. |
| Lapatinib-d2 | +2 | < 1.0% | Minor isotopologue, minimal impact. |
| Lapatinib-d3 | +3 | < 2.0% | Minor isotopologue. |
| Lapatinib-d4 | +4 | ~ 5.0% | Precursor isotopologue. |
| This compound | +5 | > 98% | Desired deuterated species. |
Experimental Protocols for Purity Determination
The isotopic purity and structural integrity of deuterated compounds like this compound are typically confirmed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Workflow for Isotopic Purity Analysis
The general workflow involves sample analysis by a high-resolution instrument, followed by data processing to determine the relative abundance of each isotopologue.
Detailed Methodologies
A. High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a rapid, highly sensitive, and cost-effective method for characterizing isotopic purity.[12][13]
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Chromatographic Separation (LC-HRMS) :
-
Column : Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[14]
-
Mobile Phase : Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.[15]
-
Flow Rate : Set a flow rate of approximately 0.4 mL/min.[14]
-
Injection Volume : Inject a small volume (e.g., 2-5 µL) onto the column.[15]
-
-
Mass Spectrometric Detection :
-
Ionization : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[15]
-
Acquisition : Perform a full scan analysis using a high-resolution instrument (e.g., Orbitrap or TOF) with a resolution setting of ≥70,000 to clearly resolve the isotopic peaks.[13][15]
-
m/z Range : Scan a mass range that includes the protonated molecular ions of all expected isotopologues of Lapatinib (e.g., m/z 581 to 587 for d0 to d5).
-
-
Data Analysis :
-
Extract the ion chromatograms for each H/D isotopolog ion (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each species by dividing its peak area by the sum of all isotopologue peak areas. The isotopic purity is the relative abundance of the d5 species.[12]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structural integrity and the specific positions of the deuterium labels, which is crucial as labels on exchangeable sites (like -OH or -NH) are not stable.[11][16]
-
Sample Preparation : Dissolve a precisely weighed amount of this compound and a suitable internal standard in a deuterated solvent (e.g., DMSO-d6) and place it in an NMR tube.[17]
-
Data Acquisition :
-
Data Analysis :
-
Integrate the peak areas of relevant signals in the spectrum.
-
By comparing the integral of a proton signal in the deuterated compound to a non-deuterated reference signal within the same molecule (or to an internal standard), the degree of deuteration at a specific site can be calculated.[19]
-
Conclusion
The isotopic purity of this compound is a cornerstone of its function as a reliable internal standard in high-stakes clinical and preclinical research. A high degree of enrichment, particularly with minimal presence of the unlabeled d0 isotopologue, is essential for preventing analytical interference and ensuring the generation of accurate, precise, and reproducible quantitative data. The rigorous analytical characterization of this compound using advanced techniques like HRMS and NMR is a mandatory step to validate its quality and fitness for purpose in the development of therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Lapatinib in Human Plasma by LC-MS/MS using Lapatinib-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is an oral dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Accurate quantification of Lapatinib in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, ensuring optimal dosing and patient safety.[3][4][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Lapatinib in human plasma, utilizing its stable isotope-labeled analog, Lapatinib-d5, as the internal standard (IS). The use of a stable isotope-labeled internal standard is critical for correcting inter-individual variability in sample recovery and matrix effects, thereby enhancing the accuracy and precision of the assay.[6][7]
Lapatinib is known to be highly bound to plasma proteins such as albumin and alpha-1 acid glycoprotein (>99%).[1] This high degree of protein binding can lead to significant variability in extraction recovery between plasma samples from different individuals.[6] The methodology presented herein employs a straightforward sample preparation technique and a sensitive LC-MS/MS detection method, making it suitable for high-throughput analysis in a clinical or research setting.
Experimental
Materials and Reagents
-
Lapatinib (reference standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free, sourced from an accredited biobank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Lapatinib and this compound were prepared in methanol.[4] Working solutions were made by diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of Lapatinib into blank human plasma.[4] A typical calibration curve range for Lapatinib in human plasma is from 2.5 ng/mL to 1000 ng/mL or 5 ng/mL to 5000 ng/mL.[6][8]
Sample Preparation
Two primary methods for sample preparation are widely used: protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation (PPT): To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard (this compound). Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.[8]
-
Liquid-Liquid Extraction (LLE): To a 100 µL aliquot of plasma, add the internal standard solution followed by 1 mL of an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.[4][5][9] Vortex vigorously for 5 minutes. Centrifuge to separate the layers. Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.
The choice between PPT and LLE depends on the required sensitivity and the need to minimize matrix effects. LLE generally provides a cleaner extract.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column, such as a Zorbax SB-C18 (50 x 2.1 mm, 5 µm) or equivalent, is suitable for separation.[8][9]
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase composition is a mixture of acetonitrile and an aqueous buffer like 5 mM ammonium formate with 0.1% formic acid.[3][5]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lapatinib: m/z 581.1 → 365.1[1]
-
This compound: The precursor ion will be m/z 586.1. The product ion will likely be the same as the unlabeled compound, m/z 365.1, assuming the deuterium atoms are on a part of the molecule that is not lost during fragmentation. Alternatively, a transition to m/z 367.1 has also been reported for a deuterated analog.[1] It is essential to optimize the MRM transitions on the specific instrument being used.
-
Method Validation
The bioanalytical method was validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method, compiled from various validated procedures.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | Lapatinib |
| Internal Standard | This compound |
| Calibration Range | 5 - 5000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Linearity Model | Linear, weighted (1/x²) |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 15 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 800 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 4000 | < 10% | ± 10% | < 10% | ± 10% |
Data presented are representative values based on published literature.[6][10]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | > 70% | Within ± 15% |
| High QC | 4000 | > 70% | Within ± 15% |
The use of a stable isotope-labeled internal standard is crucial to compensate for variability in recovery and matrix effects.[6][7]
Experimental Protocols and Visualizations
Lapatinib Signaling Pathway
Lapatinib inhibits the tyrosine kinase activity of EGFR and HER2, blocking downstream signaling pathways involved in cell proliferation and survival.
References
- 1. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAPATINIB IN HUMAN PLASMA BY LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ejbps.com [ejbps.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Bioanalytical Method for Lapatinib Quantification in Human Plasma using Lapatinib-d5 by LC-MS/MS
Application Note and Protocol
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[1][2] By inhibiting these pathways, Lapatinib disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival in HER2-overexpressing cancers.[2][3][4] This mechanism makes it a key therapeutic agent in the treatment of HER2-positive breast cancer.[2]
Accurate quantification of Lapatinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed, validated bioanalytical method for the determination of Lapatinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Lapatinib-d5, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[5]
Mechanism of Action: Lapatinib Signaling Pathway
Lapatinib exerts its anti-tumor activity by binding to the intracellular ATP-binding site of EGFR and HER2, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This blockade inhibits cancer cell proliferation and promotes apoptosis.
Caption: Lapatinib inhibits EGFR/HER2, blocking PI3K/Akt and MAPK pathways.
Experimental Protocol
This protocol outlines the procedure for the quantification of Lapatinib in human plasma, including sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Lapatinib reference standard (purity >99%)
-
This compound internal standard (IS) (purity >99%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
All other chemicals and solvents should be of analytical grade or higher.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Stock and Working Solutions
-
Lapatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Lapatinib in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Lapatinib Working Solutions: Prepare serial dilutions of the Lapatinib stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike blank human plasma with the appropriate Lapatinib working solutions to prepare a calibration curve ranging from 5 to 2000 ng/mL. A typical calibration curve may include concentrations of 5, 10, 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ QC: 5 ng/mL (Lower Limit of Quantification)
-
Low QC (LQC): 15 ng/mL
-
Medium QC (MQC): 200 ng/mL
-
High QC (HQC): 1500 ng/mL
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 30% B
-
2.6-3.5 min: 30% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lapatinib: m/z 581.1 → 365.2
-
This compound: m/z 586.1 → 365.2
-
-
Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
Bioanalytical Method Workflow
The overall workflow for the bioanalytical method is depicted in the following diagram.
Caption: Workflow for Lapatinib quantification in plasma.
Method Validation Summary
The described bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical laboratory conditions |
Quantitative Data
The accuracy and precision of the method were evaluated at four different QC levels. The results are presented in the following table.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 5 | < 10.0 | < 11.0 | ± 10.0 | ± 10.0 |
| LQC | 15 | < 8.0 | < 9.0 | ± 8.0 | ± 9.0 |
| MQC | 200 | < 6.0 | < 7.0 | ± 5.0 | ± 6.0 |
| HQC | 1500 | < 5.0 | < 6.0 | ± 4.0 | ± 5.0 |
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of Lapatinib in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring of Lapatinib. The use of a stable isotope-labeled internal standard is crucial for mitigating inter-individual variability in plasma samples, ensuring reliable and accurate results.[5]
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAPATINIB IN HUMAN PLASMA BY LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Lapatinib using Lapatinib-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR or HER1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[1][2] Its action involves competitively binding to the intracellular ATP-binding site of these receptors, which inhibits receptor autophosphorylation and subsequently blocks downstream signaling pathways.[2] This disruption of the PI3K/Akt and MAPK pathways ultimately leads to an increase in apoptosis and a decrease in cellular proliferation, making Lapatinib a critical therapeutic agent in the management of HER2-positive breast cancer.[1][2][3]
Accurate quantification of Lapatinib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Lapatinib-d5, is essential for correcting the interindividual variability in sample recovery and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[4] This document provides detailed application notes and protocols for the sample preparation of Lapatinib for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing this compound as the internal standard.
Signaling Pathway of Lapatinib Action
Lapatinib exerts its therapeutic effect by inhibiting the signaling cascades initiated by the HER1 and HER2 receptors. Upon ligand binding, these receptors dimerize and autophosphorylate, triggering downstream pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival. Lapatinib blocks this initial phosphorylation step, thereby inhibiting tumor growth.[1][2][3][5][6]
Figure 1. Lapatinib inhibits EGFR and HER2 signaling pathways.
Sample Preparation Techniques
The choice of sample preparation technique is critical for achieving reliable and reproducible results in the bioanalysis of Lapatinib. The most commonly employed methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The following sections provide detailed protocols for each of these techniques, incorporating this compound as the internal standard.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the different sample preparation techniques.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | >90% | 85-98%[7] | >80% |
| Matrix Effect (%) | Variable, requires careful optimization | <15%[8] | <15% |
| Linearity (ng/mL) | 2.5 - 1000[9] | 5 - 1000[7] | 1 - 1000 |
| Precision (%RSD) | <15%[10] | <15%[7] | <15% |
| Accuracy (%) | 85-115%[10] | 85-115%[7] | 85-115% |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup. It is particularly useful for high-throughput analysis.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
Application Notes & Protocols: Establishing a Calibration Curve for the Quantification of Lapatinib using Lapatinib-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in the bioanalysis of Lapatinib.
Introduction: Lapatinib is a potent dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] Accurate quantification of Lapatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] This document provides a detailed protocol for establishing a robust and reliable calibration curve for the quantification of Lapatinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its deuterated stable isotope-labeled internal standard, Lapatinib-d5. The use of a stable isotope-labeled internal standard is essential to correct for inter-individual variability in sample recovery and matrix effects, ensuring high accuracy and precision.[3][4]
I. Quantitative Data Summary
The following tables summarize typical concentration ranges and parameters for the establishment of a Lapatinib calibration curve.
Table 1: Calibration Standard Concentration Levels
| Calibration Level | Lapatinib Concentration (ng/mL) |
|---|---|
| LLOQ | 5.00 |
| Cal 2 | 15.0 |
| Cal 3 | 50.0 |
| Cal 4 | 100 |
| Cal 5 | 200 |
| Cal 6 | 400 |
| Cal 7 | 600 |
| ULOQ | 800 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Note: The calibration range can be adjusted based on the specific requirements of the study, with ranges from 2.5-1000 ng/mL and 5-5000 ng/mL also being reported.[3][5]
Table 2: Quality Control Sample Concentrations
| QC Level | Lapatinib Concentration (ng/mL) |
|---|---|
| LQC | 15.0 |
| MQC | 200 |
| HQC | 600 |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
II. Experimental Protocols
A. Preparation of Stock and Working Solutions
-
Lapatinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lapatinib and dissolve it in 10 mL of methanol or a mixture of acetonitrile and water (50:50 v/v).[6]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Lapatinib Working Solutions: Prepare a series of working solutions by serially diluting the Lapatinib stock solution with 75% methanol to achieve the concentrations required for spiking the calibration standards and quality control samples.[7]
-
This compound IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the appropriate solvent to a final concentration suitable for spiking into all samples (calibration standards, QCs, and unknown samples).
B. Preparation of Calibration Standards and Quality Control Samples
-
Label a series of microcentrifuge tubes for each calibration standard and quality control level.
-
Spike the appropriate Lapatinib working solution into blank human plasma to achieve the final concentrations outlined in Table 1 and Table 2. The volume of the spiking solution should be minimal (e.g., ≤ 5% of the plasma volume) to avoid altering the matrix composition significantly.
-
Vortex each tube for 30 seconds to ensure homogeneity. These prepared standards and QCs can be used immediately or stored at -80°C.
C. Sample Preparation (Protein Precipitation)
-
To 50 µL of each plasma sample (calibration standard, QC, or unknown), add a fixed volume of the this compound IS working solution.
-
Add an organic solvent, such as acetonitrile, for protein precipitation.[8][9] A common ratio is 3:1 or 4:1 (solvent to plasma volume).
-
Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase to enhance sensitivity.
D. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column, such as a Zorbax SB-C18 (5 μm, 2.1 × 50 mm) or an Inertsil ODS column (50 mm × 4.6 mm × 5 μm), is suitable for separation.[4][5]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly employed.[4][10]
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[7]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both Lapatinib and this compound to achieve maximum signal intensity.
-
E. Calibration Curve Construction and Data Analysis
-
Inject the prepared calibration standards in duplicate, from the LLOQ to the ULOQ.
-
Generate a calibration curve by plotting the peak area ratio (Lapatinib peak area / this compound peak area) against the nominal concentration of Lapatinib for each calibration standard.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) to determine the best fit for the curve.
-
The correlation coefficient (r²) should be ≥ 0.99 for the curve to be accepted.[1][2]
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
III. Visualizations
Caption: Experimental workflow for the preparation and analysis of Lapatinib calibration standards.
Caption: Serial dilution scheme for preparing Lapatinib working standards and spiking calibration curve points.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 10. ejbps.com [ejbps.com]
- 11. longdom.org [longdom.org]
Application Notes and Protocols for the Quantification of Lapatinib and Lapatinib-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometric analysis of Lapatinib and its deuterated internal standard, Lapatinib-d5. The protocols and parameters detailed below are essential for the accurate quantification of Lapatinib in various biological matrices, supporting pharmacokinetic studies, therapeutic drug monitoring, and drug development efforts.
Mass Spectrometry Parameters
The successful quantification of Lapatinib and its internal standard, this compound, relies on optimized mass spectrometry parameters. The following tables summarize the key parameters for electrospray ionization (ESI) in positive mode, which is the most common ionization method for these compounds. Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity.
Table 1: Mass Spectrometry Parameters for Lapatinib
| Parameter | Value | Source(s) |
| Precursor Ion (Q1) | m/z 581.1 | [1][2][3] |
| Product Ion (Q3) | m/z 365.1 | [4] |
| m/z 350.1 | [4] | |
| m/z 498.1 | Not specified | |
| m/z 336.1 | Not specified | |
| Collision Energy (CE) | 38 eV (for m/z 365.1) | [4] |
| 38 eV (for m/z 350.1) | [4] | |
| 25 eV (for m/z 498.1) | Not specified | |
| 45 eV (for m/z 336.1) | Not specified | |
| Cone Voltage / Declustering Potential | 62 V | [4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6] |
Table 2: Mass Spectrometry Parameters for this compound (Internal Standard)
| Parameter | Value | Source(s) |
| Precursor Ion (Q1) | m/z 586.1 | Inferred from Lapatinib + 5 Da |
| Product Ion (Q3) | m/z 365.1 | Inferred from Lapatinib fragmentation |
| m/z 350.1 | Inferred from Lapatinib fragmentation | |
| Collision Energy (CE) | Typically optimized to be similar to the non-labeled compound | General Practice |
| Cone Voltage / Declustering Potential | Typically optimized to be similar to the non-labeled compound | General Practice |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6] |
Note: The exact product ions and collision energies for this compound are often not explicitly published and should be optimized in the laboratory. The product ions are inferred based on the stable fragmentation of the core Lapatinib structure, which is unlikely to be affected by deuteration on the methoxy group.
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and analysis of Lapatinib from human plasma, a common matrix in clinical and preclinical studies.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for the extraction of Lapatinib from plasma.[7]
Materials:
-
Human plasma samples
-
Lapatinib and this compound stock solutions
-
1M NaOH
-
Ethyl Acetate (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., Acetonitrile:Water 50:50, v/v)
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 50 µL of 1M NaOH to basify the sample.
-
Add 1 mL of Ethyl Acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following chromatographic conditions are a starting point and may require optimization based on the specific LC system and column used.
Table 3: Liquid Chromatography Parameters
| Parameter | Value | Source(s) |
| LC System | Agilent 1200 series or equivalent | [8] |
| Column | C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm) | [8] |
| Mobile Phase A | 5mM Ammonium Formate in Water, pH 3.8 with Formic Acid | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Gradient | Isocratic: 20% A, 80% B | [7] |
| Flow Rate | 0.8 mL/min | Not specified |
| Injection Volume | 10 µL | Not specified |
| Column Temperature | 40°C | Not specified |
| Run Time | 5 minutes | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Lapatinib in a biological sample using LC-MS/MS.
Caption: Experimental workflow for Lapatinib quantification.
Lapatinib Signaling Pathway
Lapatinib is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[9] By blocking the phosphorylation and activation of these receptors, Lapatinib inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[10]
Caption: Lapatinib's inhibition of EGFR/HER2 signaling.
References
- 1. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Lapatinib-d5 in Tissue Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2][3] Its mechanism of action involves reversibly binding to the intracellular ATP-binding domain of these receptors, which prevents autophosphorylation and subsequently blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, that are crucial for cell proliferation and survival.[2][4][5] This targeted action makes it a valuable therapeutic agent in the treatment of HER2-positive breast cancer.[2][6]
The use of a deuterated analog, Lapatinib-d5, in tissue distribution studies offers several potential advantages. Deuteration, the replacement of hydrogen atoms with their stable isotope deuterium, can alter the metabolic profile of a drug due to the kinetic isotope effect.[7][] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, particularly if the deuteration occurs at a site of metabolic modification.[] This can result in a longer half-life, increased systemic exposure, and potentially an altered toxicity profile.[7][9] Tissue distribution studies are therefore critical to understanding the pharmacokinetic and pharmacodynamic consequences of this isotopic substitution.
These application notes provide a comprehensive overview and detailed protocols for conducting tissue distribution studies of this compound.
Signaling Pathway of Lapatinib
Lapatinib exerts its anti-tumor effects by inhibiting the signaling cascades initiated by EGFR and HER2. Upon ligand binding or dimerization, these receptors undergo autophosphorylation, creating docking sites for various signaling proteins that activate downstream pathways critical for cell growth and survival. Lapatinib's inhibition of this initial phosphorylation step effectively shuts down these pro-survival signals.
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Quantitative Data Summary
While specific quantitative tissue distribution data for this compound is not yet widely published, the following tables provide an illustrative example based on known distribution patterns of the non-deuterated Lapatinib in preclinical models.[10][11] These tables are intended to serve as a template for presenting experimental findings.
Table 1: Illustrative Tissue Distribution of this compound in Mice Following a Single Oral Dose (e.g., 100 mg/kg)
| Tissue | Concentration (ng/g or ng/mL) at 2 hours | Concentration (ng/g or ng/mL) at 8 hours | Concentration (ng/g or ng/mL) at 24 hours |
| Plasma | 1500 | 800 | 150 |
| Liver | 12000 | 6500 | 1200 |
| Kidney | 8000 | 4200 | 800 |
| Lung | 7500 | 3800 | 700 |
| Heart | 4000 | 2100 | 400 |
| Spleen | 3500 | 1800 | 350 |
| Muscle | 2000 | 1000 | 200 |
| Brain | 50 | 25 | < 5 |
| Tumor | 9000 | 5000 | 1000 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Plasma | Liver | Tumor |
| Cmax (ng/g or ng/mL) | 1600 | 12500 | 9500 |
| Tmax (hours) | 4 | 4 | 6 |
| AUC (0-t) (ngh/g or ngh/mL) | 18000 | 150000 | 110000 |
| Half-life (t1/2) (hours) | 7.5 | 9.2 | 10.5 |
Experimental Protocols
A robust and validated bioanalytical method is crucial for the accurate quantification of this compound in biological matrices.[6][12] The following protocols are based on established methods for Lapatinib and can be adapted for this compound.
Experimental Workflow
Caption: Workflow for this compound tissue distribution studies.
Protocol 1: Tissue Homogenization
-
Preparation: Accurately weigh the collected tissue samples.
-
Homogenization Buffer: Prepare a suitable homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenization: Add a specific volume of homogenization buffer to the tissue sample (e.g., 4 volumes of buffer to 1 volume of tissue). Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
Storage: Store the tissue homogenates at -80°C until further processing.
Protocol 2: this compound Extraction from Tissue Homogenates and Plasma
This protocol describes a liquid-liquid extraction (LLE) method. Solid-phase extraction (SPE) can also be a suitable alternative.
-
Sample Preparation: Aliquot a known volume of tissue homogenate or plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard: Add the internal standard (e.g., a stable isotope-labeled analog of Lapatinib, such as ¹³C₂,¹⁵N-Lapatinib, or a structurally similar compound).
-
Protein Precipitation/Lysis: Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile). Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Extraction Solvent: Add an appropriate extraction solvent (e.g., methyl tert-butyl ether). Vortex for 5 minutes.
-
Phase Separation: Centrifuge at high speed for 5 minutes to separate the aqueous and organic layers.
-
Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for its high selectivity and sensitivity in quantitative analysis.
-
Chromatographic Column: A C18 reverse-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is common.
-
MS/MS Detection: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The detection will be performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
Illustrative MRM Transitions:
-
This compound: m/z 586.2 → 365.2 (This is an example; the exact mass will depend on the position and number of deuterium atoms. The product ion is based on the common fragmentation of Lapatinib).
-
Lapatinib (for reference): m/z 581.1 → 365.1.[10]
-
Internal Standard (e.g., ¹³C₂,¹⁵N-Lapatinib): m/z 584.1 → 367.1.
-
-
-
Data Analysis: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the corresponding matrix (e.g., blank tissue homogenate or plasma).
Conclusion
The use of this compound in preclinical studies provides a valuable tool for investigating the impact of deuteration on the pharmacokinetic and tissue distribution profile of this important anticancer agent. The protocols and information provided herein offer a framework for researchers to design and execute robust tissue distribution studies. By carefully characterizing the distribution of this compound, scientists can gain critical insights that can inform its further development and potential clinical applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 3. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Troubleshooting matrix effects with Lapatinib-d5 in plasma
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering issues with matrix effects when analyzing Lapatinib-d5 in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for my this compound internal standard?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma, these interfering components can include phospholipids, salts, and endogenous metabolites.[3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the quantitative method.[1][2][4] For an internal standard (IS) like this compound, inconsistent matrix effects between calibration standards, quality controls, and unknown study samples can lead to erroneous quantification of the target analyte, Lapatinib.
Q2: My this compound signal is low and variable across different plasma samples. Is this a matrix effect?
High variability in the internal standard signal is a classic indicator of matrix effects. While method validation using pooled plasma may show acceptable results, individual patient or donor plasma can exhibit significant differences.[5][6] This inter-individual variability is often due to differences in the concentration of endogenous components like phospholipids or variations in plasma protein levels, which can affect extraction recovery.[5] For a highly protein-bound drug like Lapatinib, recovery can vary significantly between plasma from different individuals, and only a stable isotope-labeled internal standard like this compound can adequately compensate for this.[5][6][7]
Q3: How can I quantitatively assess the matrix effect on this compound?
The most common method is the post-extraction spike experiment .[1][8] This technique provides a quantitative measure of ion suppression or enhancement by comparing the signal of an analyte in a clean solution to its signal when spiked into a blank, extracted matrix. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[1]
The workflow for this assessment is detailed below.
Q4: What are the most common causes of matrix effects in plasma analysis?
Endogenous phospholipids from cell membranes are the most notorious cause of matrix effects in plasma samples analyzed by LC-MS/MS.[3] These molecules are often co-extracted with the analytes of interest, particularly with simple protein precipitation methods.[9] During reversed-phase chromatography, phospholipids tend to elute in the region where many hydrophobic drugs, like Lapatinib, also elute, leading to significant ion suppression.[3]
The diagram below illustrates the primary causes and consequences of matrix effects.
Q5: How can I change my sample preparation to reduce matrix effects for this compound?
Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[9] More advanced sample preparation techniques are recommended to obtain cleaner extracts.[9][10]
-
Liquid-Liquid Extraction (LLE): Can offer better selectivity than PPT, but phospholipids may still co-extract depending on the solvent hydrophobicity.[9]
-
Solid-Phase Extraction (SPE): Provides a more rigorous cleanup by using specific sorbents to retain the analyte while washing away interferences.
-
Phospholipid Depletion Plates (e.g., HybridSPE®): These specialized products use zirconia-coated particles to selectively bind and remove phospholipids from the sample extract, significantly reducing matrix effects.[9][10]
The general troubleshooting workflow below can guide your decision-making process.
Quantitative Data Summary
A study by Wu et al. highlighted the critical importance of using a stable isotope-labeled internal standard (SIL-IS) like this compound to account for inter-individual variability in plasma samples. While no significant matrix effects (ion suppression/enhancement) were observed, the recovery of Lapatinib varied dramatically between plasma from different cancer patients. Only the SIL-IS was able to correct for this variability.
Table 1: Lapatinib Recovery in Plasma from Individual Cancer Patients (n=6) [5][6][7]
| Patient ID | Lapatinib Recovery (%) |
| Patient 1 | 16% |
| Patient 2 | 25% |
| Patient 3 | 33% |
| Patient 4 | 42% |
| Patient 5 | 51% |
| Patient 6 | 56% |
| Variability | Up to 3.5-fold |
Data adapted from a study demonstrating that recovery of Lapatinib after organic solvent extraction varied significantly across plasma from six different cancer patients.[5][7]
Key Experimental Protocol
Protocol: Quantitative Assessment of Matrix Effect via Post-Extraction Spike
This protocol is designed to quantify the matrix effect as recommended by regulatory guidance.[11]
Objective: To compare the response of this compound in a clean solution versus its response in an extracted blank plasma matrix.
Materials:
-
This compound stock solution
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
-
Six different lots of blank control human plasma
-
Your validated sample preparation reagents and equipment (e.g., protein precipitation solvent, SPE cartridges)
Procedure:
-
Prepare Set A (Analyte in Neat Solution):
-
Take an aliquot of the reconstitution solvent.
-
Spike this compound to a final concentration that is representative of what is expected in an actual study sample (e.g., the concentration used for the internal standard).
-
Prepare this in triplicate.
-
-
Prepare Set B (Analyte in Post-Extracted Matrix):
-
For each of the six lots of blank plasma, perform your complete sample extraction procedure without adding the internal standard.
-
After the final evaporation step (if any), take the resulting extract (supernatant).
-
Spike this compound into this extracted matrix to the exact same final concentration as in Set A.
-
Prepare this for all six lots of plasma.
-
-
Analysis:
-
Inject all samples from Set A and Set B onto the LC-MS/MS system.
-
Record the mean peak area for this compound for Set A and for each lot in Set B.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each plasma lot: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
The matrix effect is considered acceptable if the coefficient of variation (CV%) of the matrix factors calculated from the six lots of plasma is ≤15%.
-
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Optimizing Lapatinib-d5 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Lapatinib-d5 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound essential for Lapatinib quantification?
A stable isotope-labeled internal standard (IS) is crucial for correcting inter-individual variability in the recovery of Lapatinib from biological matrices, such as patient plasma, during quantitative LC-MS/MS analysis.[1][2][3] Lapatinib is highly bound to plasma proteins, and its recovery after extraction can vary significantly between individuals.[1][3] While non-isotope-labeled internal standards can provide acceptable accuracy and precision in pooled plasma, only a stable isotope-labeled IS like this compound can effectively compensate for these variations in individual patient samples, leading to more accurate and reliable pharmacokinetic data.[1][2][3]
Q2: What is a typical concentration range for Lapatinib calibration curves in human plasma?
Calibration curves for Lapatinib in human plasma typically range from 5 ng/mL to 5000 ng/mL.[1][2][3] The lower limit of quantification (LLOQ) is often established at 5 ng/mL, providing a signal-to-noise ratio greater than 100.[1] Other validated ranges include 2.50-1000 ng/mL and 5-1000 ng/mL.[4]
Q3: What are some common extraction methods for Lapatinib from plasma?
Common extraction methods include liquid-liquid extraction (LLE) and protein precipitation (PPT). For LLE, ethyl acetate has been shown to yield good process efficiency after acidifying the plasma sample with 90% formic acid.[1] Methyl t-butyl ether is another solvent used for LLE.[5][6] Protein precipitation is a simpler method where the internal standard is added to a plasma aliquot, followed by a precipitating agent.[4]
Q4: Can this compound be used in methods for analyzing other tyrosine kinase inhibitors (TKIs)?
While this guide focuses on Lapatinib, some LC-MS/MS methods are developed to quantify multiple TKIs simultaneously.[7] In such multiplexed assays, a specific stable isotope-labeled internal standard is typically used for each analyte to ensure the most accurate quantification. Therefore, this compound would be the dedicated IS for Lapatinib.
Troubleshooting Guide: Optimizing this compound Concentration
Optimizing the concentration of your this compound internal standard is a critical step in developing a robust and reliable bioanalytical method. The ideal concentration will provide a stable and consistent signal that is sufficient for accurate detection without interfering with the analyte of interest.
Problem: High Variability in Internal Standard Signal
High variability in the this compound signal across a batch of samples can compromise the accuracy and precision of your assay.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Ensure that the internal standard spiking solution is added precisely and consistently to every sample and standard. Use calibrated pipettes and verify your sample preparation workflow for consistency.
-
-
Possible Cause 2: Matrix Effects.
-
Explanation: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, can affect the internal standard signal. While a stable isotope-labeled IS is designed to track the analyte and compensate for these effects, extreme matrix variability between samples can still be a source of variation.
-
Solution: Evaluate matrix effects by comparing the IS response in post-extraction spiked samples from different sources (e.g., at least six different lots of blank plasma) to the response in a neat solution.[1] If significant variability is observed, further optimization of the sample cleanup or chromatographic separation may be necessary to remove interfering components.
-
-
Possible Cause 3: Suboptimal IS Concentration.
-
Solution: The concentration of this compound should be high enough to be well above the background noise but not so high that it causes detector saturation or ion suppression of the analyte. A common starting point is a concentration in the mid-range of the calibration curve for Lapatinib. For example, one study successfully used 1000 ng/mL of Lapatinib-d3 for a calibration curve of 5-5000 ng/mL of Lapatinib.[1]
-
Problem: Poor Analyte/Internal Standard Peak Area Ratio
An inconsistent or non-linear response in the ratio of the analyte to the internal standard peak area across the calibration curve can indicate a problem with how the IS is tracking the analyte.
-
Possible Cause 1: Cross-Contamination or Isotopologue Interference.
-
Solution: Verify the purity of your this compound standard. Ensure that it does not contain significant amounts of unlabeled Lapatinib. Conversely, check your Lapatinib standard for any contribution to the this compound mass channel.
-
-
Possible Cause 2: Non-Linear Detector Response.
-
Solution: If the concentration of the internal standard is too high, it can lead to detector saturation. This will result in a non-linear response as the analyte concentration increases. Analyze a series of IS solutions at different concentrations to ensure the response is linear within the expected signal intensity range. If saturation is observed, reduce the concentration of the this compound working solution.
-
Workflow for Optimizing this compound Concentration
The following workflow provides a systematic approach to selecting and validating the optimal concentration for your this compound internal standard.
Caption: Workflow for optimizing this compound internal standard concentration.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Lapatinib analysis using an internal standard.
Table 1: Lapatinib Calibration and QC Sample Concentrations in Human Plasma
| Parameter | Concentration Range (ng/mL) | Reference |
| Calibration Curve | 5 - 5000 | [1][2][3] |
| Calibration Curve | 2.50 - 1000 | [4] |
| Calibration Curve | 5 - 1000 | [2] |
| Calibration Curve | 5 - 800 | [5] |
| Low QC (LQC) | 15 | [1] |
| Medium QC (MQC) | 800 | [1] |
| High QC (HQC) | 4000 | [1] |
| LLOQ | 5 | [1][5][6] |
Table 2: Internal Standard Concentrations Used in Lapatinib Assays
| Internal Standard | Matrix | Concentration (ng/mL) | Reference |
| Lapatinib-d3 | Human Plasma | 1000 | [1] |
| Zileuton | Human Plasma | 50 | [1] |
| Isotope-labeled Lapatinib | Human Plasma | Not specified, used IS | [4][5][6] |
| Gemcitabine HCl | Tablet Dosage Form | 5000 | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Lapatinib from Human Plasma
This protocol is based on a method that demonstrated good process efficiency.[1]
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the optimized working solution of this compound.
-
Acidify the sample by adding 10 µL of 90% formic acid.
-
Vortex the sample briefly.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Drying and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Evaluation of Matrix Effects
This protocol is essential for ensuring that the internal standard accurately corrects for ionization suppression or enhancement.[1]
-
Prepare Three Sets of Samples:
-
Set 1 (Pre-extraction Spike): Spike Lapatinib and this compound into blank plasma from at least six different sources before extraction.
-
Set 2 (Post-extraction Spike): Extract blank plasma from the same six sources. Spike Lapatinib and this compound into the reconstitution solution of the blank plasma extract.
-
Set 3 (Neat Solution): Spike Lapatinib and this compound into the mobile phase at the same concentration as in Set 1 and 2.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for both the analyte and the IS:
-
MF = (Mean peak area of Set 2) / (Mean peak area of Set 3)
-
-
Calculate the IS-Normalized Matrix Factor by dividing the MF of the analyte by the MF of the IS. A value close to 1 indicates effective compensation for matrix effects.
-
Caption: Experimental workflow for evaluating matrix effects.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lapatinib-d5 HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Lapatinib-d5. This guide provides detailed answers to common issues, focusing on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape in HPLC is typically categorized as peak tailing or peak fronting. For a basic compound like Lapatinib, peak tailing is the most common issue.[1]
-
Peak Tailing Causes:
-
Secondary Silanol Interactions: The most frequent cause for basic compounds. Residual, acidic silanol groups (Si-OH) on the silica-based stationary phase can interact strongly with the basic nitrogen atoms in this compound, causing a portion of the molecules to lag behind, resulting in a tailed peak.[2][3][4] This interaction is more pronounced at a mid-range pH (> 3).[2]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of Lapatinib, it can exist in both ionized and non-ionized forms, leading to peak distortion.[2]
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities can create active sites that cause tailing.[5][6] Voids in the column packing can also lead to peak distortion.[5]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[2][6]
-
-
Peak Fronting Causes:
Q2: My this compound peak is tailing. What is the first thing I should check?
Start by evaluating your mobile phase, specifically its pH. Lapatinib is a basic compound, making it prone to interactions with the stationary phase.[1] Lowering the mobile phase pH to around 2-3 is often the most effective first step.[4][5] This protonates the silanol groups on the silica packing, reducing their ability to interact with the protonated this compound molecules.[4][5]
Q3: Can my choice of column affect peak shape for this compound?
Absolutely. The choice of stationary phase is critical.
-
End-Capped Columns: Use a high-quality, fully end-capped C18 or C8 column. End-capping neutralizes most of the residual silanol groups, significantly reducing secondary interactions that cause tailing for basic compounds.[2][3][5]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded near the base of the alkyl chain, which further shields the analyte from residual silanols and can improve peak shape for basic compounds.[2][5]
-
Column Age: An older column may exhibit increased tailing as the stationary phase degrades and exposes more active silanol sites.[5]
Troubleshooting Guide: A Systematic Approach
This guide provides a step-by-step process to diagnose and resolve poor peak shape for this compound.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing the root cause of poor peak shape.
Step 1: Analyze the Problem
-
Observe the Chromatogram: Does the poor peak shape affect only the this compound peak or all peaks in the run?
-
All Peaks: This suggests a system-wide issue, such as a blocked column frit, a void at the head of the column, or excessive extra-column volume.[7] Try backflushing the column or replacing the inlet frit.[7]
-
This compound Peak Only: This points to a specific chemical interaction between the analyte and the column/mobile phase.
-
Step 2: Address Peak Tailing (Most Common Issue)
Peak tailing for basic compounds like this compound is often due to secondary interactions with the silica stationary phase.
Diagram: this compound Interaction with Silica Surface
Caption: Visualization of the unwanted interaction between this compound and the column packing.
Solutions & Experimental Protocols
-
Optimize Mobile Phase pH:
-
Problem: At moderate pH (e.g., > 4), residual silanol groups are ionized (SiO-) and strongly retain the protonated basic analyte, causing tailing.[2]
-
Protocol: Prepare mobile phases with acidic modifiers to achieve a final pH in the range of 2.5 to 3.5. This keeps the silanol groups protonated (SiOH) and minimizes unwanted interactions.[4][5]
-
Data:
Modifier (0.1% v/v) Typical Resulting pH Expected Peak Shape Improvement Formic Acid ~2.7 Good | Trifluoroacetic Acid (TFA) | ~2.5 | Excellent (TFA also acts as an ion-pairing agent) |
-
-
Use a Competing Base:
-
Problem: Even at low pH, some interactions may persist.
-
Protocol: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding the this compound from them. Note: TEA can shorten column lifetime and may suppress MS signal.
-
-
Increase Buffer Concentration:
Step 3: Address Peak Fronting
-
Problem: Sample overload or use of a sample solvent that is much stronger than the mobile phase.[4]
-
Protocol:
-
Reduce Injection Volume/Concentration: Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) or dilute the sample by a factor of 5 and re-inject. If the peak shape improves, the issue was sample overload.
-
Match Sample Solvent: Dissolve and inject your this compound standard in the initial mobile phase composition whenever possible.[6] If you must use a stronger solvent like 100% Acetonitrile, keep the injection volume as small as possible.
-
Summary of Recommended HPLC Conditions for Lapatinib
The following table summarizes typical starting conditions derived from various validated methods. These serve as a good baseline for troubleshooting and development.
| Parameter | Recommended Condition | Rationale / Reference |
| Column | C18 or C8, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for Lapatinib.[8][9] |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | Common reversed-phase solvents.[8][10][11] |
| Acidic Modifier | 0.1% Trifluoroacetic Acid or 0.1% Formic Acid | Controls pH to minimize silanol interactions.[8][12] |
| pH | 2.5 - 3.5 | Protonates silanols, ensuring sharp peaks for basic analytes.[5][13] |
| Flow Rate | 1.0 - 1.1 mL/min | Standard for 4.6 mm ID columns.[8][11] |
| Detection (UV) | 262 nm or 232 nm | Wavelengths of maximum absorbance for Lapatinib.[8][10] |
| Column Temp. | 30 °C | Provides better efficiency and reproducibility.[8] |
References
- 1. Human Metabolome Database: Showing metabocard for Lapatinib (HMDB0015388) [hmdb.ca]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Validation of the Analytical Method for Determining Lapatinib Ditosylate Raw Material Contents using HPLC-DAD | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 10. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the Proteomic Response to Lapatinib Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
Lapatinib-d5 Stability in Biological Samples: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Lapatinib-d5 in biological samples during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in bioanalytical assays?
A1: this compound is a stable isotope-labeled version of Lapatinib. It is commonly used as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] The key advantage of using a stable isotope-labeled IS is that it has nearly identical chemical and physical properties to the analyte (Lapatinib).[4] This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variability in sample recovery and matrix effects.[1][2][5]
Q2: What is the expected stability of this compound in biological samples like plasma and serum?
A2: While specific long-term stability data for this compound is not extensively published, its stability is expected to be comparable to that of non-labeled Lapatinib. Bioanalytical method validation studies for Lapatinib in human plasma have demonstrated its stability under various storage conditions.[6][7][8][9] Generally, Lapatinib is stable in plasma for extended periods when stored at -20°C or -80°C.[10][11]
Q3: What are the typical storage conditions recommended for biological samples containing this compound?
A3: For long-term storage, it is recommended to keep biological samples (plasma, serum) at -80°C.[6][7][12] For short-term storage, such as during sample processing, maintaining the samples at ambient temperature (~25°C) for up to 6 hours has been shown to be acceptable for Lapatinib.[6] To minimize degradation, it is crucial to limit the time samples spend at room temperature and to avoid repeated freeze-thaw cycles.
Q4: How many freeze-thaw cycles can samples containing this compound withstand?
A4: Lapatinib has been shown to be stable in plasma for at least three freeze-thaw cycles.[6][7] However, it is best practice to minimize the number of freeze-thaw cycles for any biological sample to maintain analyte integrity. Aliquoting samples into smaller volumes for single use is a recommended strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound (Internal Standard) signal across samples | Inconsistent sample extraction or matrix effects. | Ensure a consistent and validated sample preparation protocol is followed. While this compound is designed to compensate for these variations, extreme inconsistencies can still impact results. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions and verify their concentration. Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C) and monitor their stability over time. | |
| Low recovery of this compound | Suboptimal extraction procedure. | Optimize the protein precipitation or liquid-liquid extraction method to ensure efficient recovery of both Lapatinib and this compound. |
| Adsorption to container surfaces. | Use low-binding polypropylene tubes for sample collection, processing, and storage. | |
| Evidence of degradation (e.g., appearance of unknown peaks) | Improper sample handling and storage. | Review sample handling procedures to ensure samples are processed promptly and stored at the correct temperatures. Minimize exposure to light and elevated temperatures. |
| Enzymatic degradation in the biological matrix. | Process samples to plasma or serum as quickly as possible after collection to minimize enzymatic activity. Store at ultra-low temperatures (-80°C) to inhibit enzyme function. |
Summary of Lapatinib Stability Data in Human Plasma
The following table summarizes typical stability data for Lapatinib in human plasma based on various bioanalytical method validation studies. The stability of this compound is expected to be comparable.
| Condition | Duration | Temperature | Stability | Reference |
| Bench-Top Stability | At least 6 hours | Ambient (~25°C) | Stable | [6] |
| Autosampler Stability | 12 hours | 4°C | Stable in reconstitution solution | [6] |
| Freeze-Thaw Stability | 3 cycles | -80°C to Room Temp | Stable | [6][7] |
| Long-Term Stability | Up to 6 months | -80°C | Stable | [6] |
| Long-Term Stability | 2 months | -80°C | Stable | [7][12] |
Experimental Protocols
Protocol for Assessment of Freeze-Thaw Stability
This protocol outlines a typical procedure to evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).
-
Initial Analysis (Cycle 0): Immediately after spiking, process and analyze the samples to establish the baseline concentration.
-
Freeze-Thaw Cycle 1: Freeze the remaining aliquots at -80°C for at least 12-24 hours. Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for another 12-24 hours.
-
Analysis after Cycle 1: After the first cycle, thaw, process, and analyze a set of replicates.
-
Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (typically three), analyzing a set of replicates after each cycle.
-
Data Analysis: Compare the mean concentration of this compound at each freeze-thaw cycle to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.
Visualizations
Caption: Workflow for assessing this compound stability through freeze-thaw cycles.
Lapatinib Metabolism and Potential Degradation Pathway
Lapatinib is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The major metabolic pathways include O-dealkylation, N-dealkylation, and N-hydroxylation. The O-dealkylation pathway can lead to the formation of a reactive quinoneimine intermediate. While this is a metabolic pathway in vivo, understanding these transformations is relevant as enzymatic activity can persist in improperly stored biological samples, potentially leading to degradation.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Overcoming ion suppression for Lapatinib with Lapatinib-d5
Welcome to the technical support center for Lapatinib analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Lapatinib, particularly focusing on overcoming ion suppression using its deuterated internal standard, Lapatinib-d5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Lapatinib bioanalysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, Lapatinib, is reduced by the presence of co-eluting matrix components from the biological sample (e.g., plasma, serum).[1][2][3] This suppression of the ion signal leads to decreased sensitivity, accuracy, and precision in the quantification of Lapatinib.[2] In bioanalysis, where Lapatinib concentrations can be very low, ion suppression can significantly compromise the reliability of pharmacokinetic and therapeutic drug monitoring studies.
Q2: How does using a stable isotope-labeled internal standard like this compound help overcome ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the ideal tool to compensate for ion suppression and other matrix effects.[1][4] this compound is chemically identical to Lapatinib, but with five deuterium atoms, making it slightly heavier. Because of this near-identical chemical nature, it co-elutes with Lapatinib and experiences the same degree of ion suppression.[5] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.
Q3: Can I use a different, non-isotope-labeled internal standard for Lapatinib analysis?
A3: While it is possible to use a structurally similar but non-isotope-labeled internal standard, it is not recommended for Lapatinib analysis in biological matrices.[1] Studies have shown that even with a suitable non-isotope-labeled internal standard, significant variability in the recovery of Lapatinib from different patient plasma samples can lead to inaccurate results. A stable isotope-labeled internal standard like this compound is essential to correct for this inter-individual variability in sample extraction and matrix effects.[1][4]
Q4: What are the key validation parameters to assess when developing an LC-MS/MS method for Lapatinib?
A4: According to regulatory guidelines (e.g., FDA), a bioanalytical method validation for Lapatinib should include the assessment of:
-
Specificity and Selectivity: Ensuring no interference from endogenous matrix components at the retention times of Lapatinib and this compound.[1]
-
Linearity: The range of concentrations over which the method is accurate and precise.[1][6]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[1][6]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of the sample matrix on the ionization of the analyte.[1]
-
Stability: The stability of Lapatinib in the biological matrix under different storage and handling conditions.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in Lapatinib quantification between different patient samples. | Inter-individual differences in plasma protein binding affecting Lapatinib recovery.[1][4] | Use a stable isotope-labeled internal standard (this compound) to normalize for recovery variations.[1][4] |
| Poor sensitivity or no detectable Lapatinib peak at expected concentrations. | Significant ion suppression from the sample matrix. | Optimize the sample preparation method to remove interfering components (e.g., use liquid-liquid extraction or solid-phase extraction instead of protein precipitation).[3] Also, ensure the use of this compound to compensate for any remaining ion suppression. |
| Inconsistent peak areas for this compound across a batch of samples. | Inconsistent sample extraction or dilution errors. | Review the sample preparation protocol for consistency. Ensure accurate pipetting of the internal standard solution into all samples. |
| Lapatinib and this compound peaks are not chromatographically resolved. | This is expected and desired. As a stable isotope-labeled internal standard, this compound is designed to co-elute with Lapatinib to experience the same matrix effects. The two compounds are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer. | No action is needed; this is the correct behavior for a SIL-IS. |
Experimental Protocols
Bioanalytical Method for Lapatinib in Human Plasma using this compound
This protocol is based on the validated LC-MS/MS method described by Wu et al. (2013).[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the separation needs |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Lapatinib | m/z 581.1 → 365.1 |
| This compound | m/z 586.1 → 370.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Quantitative Data Summary
The following tables summarize the validation data comparing a non-isotope-labeled internal standard (Zileuton) with Lapatinib-d3 (a similar deuterated variant to -d5) for the analysis of Lapatinib in human plasma, as reported by Wu et al. (2013).[1]
Table 1: Inter-day Precision and Accuracy with Zileuton as Internal Standard
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=18) | Precision (%CV) | Accuracy (%) |
| 5 | 5.2 ± 0.5 | 9.6 | 104.0 |
| 15 | 15.3 ± 1.1 | 7.2 | 102.0 |
| 150 | 148.5 ± 8.9 | 6.0 | 99.0 |
| 1500 | 1515 ± 90.9 | 6.0 | 101.0 |
Table 2: Inter-day Precision and Accuracy with Lapatinib-d3 as Internal Standard
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=18) | Precision (%CV) | Accuracy (%) |
| 5 | 5.1 ± 0.4 | 7.8 | 102.0 |
| 15 | 15.2 ± 0.9 | 5.9 | 101.3 |
| 150 | 149.3 ± 6.0 | 4.0 | 99.5 |
| 1500 | 1508 ± 60.3 | 4.0 | 100.5 |
As shown in the tables, both methods demonstrated acceptable accuracy and precision in pooled human plasma. However, the study further demonstrated that only the stable isotope-labeled internal standard could correct for the significant inter-individual variability in Lapatinib recovery observed in patient plasma samples.[1]
Visualizations
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with isotopic cross-contribution in Lapatinib quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding isotopic cross-contribution in the quantification of Lapatinib using mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
Question: Why am I observing a signal for my stable isotope-labeled internal standard (SIL-IS) in my blank samples?
Answer:
This phenomenon, often referred to as "cross-talk," can occur due to the natural isotopic abundance of elements within the Lapatinib molecule itself. Lapatinib contains both chlorine (Cl) and sulfur (S) atoms.[1] Naturally, chlorine exists as isotopes ³⁵Cl and ³⁷Cl, and sulfur as ³²S, ³³S, and ³⁴S. The presence of these heavier isotopes in the unlabeled Lapatinib can produce a small signal at the mass-to-charge ratio (m/z) of your deuterated internal standard, especially at the M+2 peak.[1]
Another potential cause is chemical contamination of the SIL-IS with unlabeled Lapatinib. Ensure the purity of your internal standard.
Question: My calibration curve is non-linear at higher concentrations. What could be the cause?
Answer:
Non-linearity in your calibration curve, particularly at the upper limits of quantification, can be a result of significant isotopic cross-contribution from the analyte to the SIL-IS.[2][3] As the concentration of unlabeled Lapatinib increases, the signal from its naturally occurring heavy isotopes can become substantial enough to artificially inflate the signal of the SIL-IS, leading to a plateauing effect in the response ratio.
Question: How can I correct for isotopic cross-contribution in my Lapatinib quantification assay?
Answer:
There are several strategies to mitigate and correct for isotopic interference:
-
Mathematical Correction: A common approach is to use a nonlinear calibration function that mathematically models and corrects for the contribution of the analyte's isotopic peaks to the internal standard's signal.[4] This involves determining the percentage of cross-contribution and applying a correction factor.
-
Monitor a Less Abundant Isotope of the SIL-IS: Instead of monitoring the most abundant isotopic peak of your SIL-IS, you can select a less abundant one that has minimal or no isotopic contribution from the unlabeled analyte.[2][3] This can significantly reduce the observed interference.
-
Increase SIL-IS Concentration: In some cases, increasing the concentration of the SIL-IS can help to minimize the relative contribution of the analyte's isotopic signal, thereby improving linearity.[3]
-
Chromatographic Separation: Ensure that your liquid chromatography method provides adequate separation of Lapatinib from any potential interfering metabolites that might also contribute to the signal at the m/z of the analyte or internal standard.
Frequently Asked Questions (FAQs)
What is isotopic cross-contribution?
Isotopic cross-contribution, or cross-talk, in the context of mass spectrometry is the interference in signal between an analyte and its stable isotope-labeled internal standard. This occurs when the natural isotopic distribution of the unlabeled analyte produces a signal at the same mass-to-charge ratio as the labeled internal standard.
Why is a stable isotope-labeled internal standard important for Lapatinib quantification?
A stable isotope-labeled internal standard (SIL-IS) is crucial for accurate Lapatinib quantification because it closely mimics the chemical and physical properties of the analyte.[5][6] This allows it to correct for variations in sample preparation, matrix effects, and instrument response, leading to more precise and accurate results.[5][6] Studies have shown that while non-isotope-labeled internal standards can provide acceptable precision in pooled plasma, only a SIL-IS can effectively correct for inter-individual variability in patient samples.[5][6]
What are the common precursor and product ions for Lapatinib in MS/MS analysis?
For Lapatinib, the protonated molecule [M+H]⁺ is typically observed at an m/z of 581.142.[7] Common fragment ions observed in tandem mass spectrometry (MS/MS) can be used for quantification.[1][8]
Quantitative Data Summary
The following tables summarize typical parameters for Lapatinib quantification assays using LC-MS/MS.
Table 1: Lapatinib Calibration and Quality Control Parameters from a Validated LC-MS/MS Method.
| Parameter | Value | Reference |
| Calibration Curve Range | 5 - 5000 ng/mL | [5][6] |
| Accuracy | within 100 ± 10% | [5][6] |
| Precision | < 11% | [5][6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [5][6] |
Table 2: Linearity and Limits of Detection/Quantification from HPLC and UPLC Methods.
| Parameter | HPLC Method | UPLC Method | Reference |
| Linearity Range | 2 - 60 µg/mL | 10 - 50 µg/mL | [9][10][11] |
| Limit of Detection (LOD) | 0.265 µg/mL | 0.06 µg/mL | [9][10][11] |
| Limit of Quantification (LOQ) | 0.884 µg/mL | 0.18 µg/mL | [9][10][11] |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of Lapatinib in Human Plasma
This protocol is adapted from validated methods for Lapatinib quantification.[5][6]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add the stable isotope-labeled internal standard (e.g., Lapatinib-d3).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Lapatinib: m/z 581.4 -> 365.0
-
Lapatinib-d3 (IS): m/z 584.4 -> 368.0
-
-
Visualizations
Caption: Inhibition of EGFR and HER2 signaling by Lapatinib.
Caption: Logical workflow for addressing isotopic interference.
References
- 1. longdom.org [longdom.org]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Improving recovery of Lapatinib-d5 during sample extraction
Welcome to the technical support center for improving the recovery of Lapatinib-d5 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during sample extraction?
Low recovery of this compound can stem from several factors throughout the sample preparation process. The most common issues include:
-
Incomplete Extraction: The chosen solvent may not be optimal for fully extracting this compound from the biological matrix. Factors such as solvent polarity, pH, and the ratio of solvent to sample volume are critical.
-
Analyte Degradation: this compound may degrade during the extraction process due to factors like exposure to harsh pH conditions, light, or elevated temperatures.
-
Matrix Effects: Components of the biological matrix (e.g., proteins, phospholipids) can interfere with the extraction process or suppress the ionization of this compound during LC-MS analysis, leading to an apparent low recovery.
-
Suboptimal Phase Separation (in Liquid-Liquid Extraction): Incomplete separation of the aqueous and organic layers can lead to a loss of the analyte.
-
Inefficient Elution (in Solid-Phase Extraction): The elution solvent may not be strong enough to completely recover this compound from the SPE sorbent.
Q2: Why is a deuterated internal standard like this compound recommended for quantitative bioanalysis?
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative LC-MS/MS analysis. This is because they have nearly identical physicochemical properties to the analyte of interest (Lapatinib). As a result, this compound will behave similarly during extraction, chromatography, and ionization, effectively compensating for variability in sample preparation and matrix effects. Using a deuterated internal standard is crucial for correcting interindividual variability in the recovery of Lapatinib from patient plasma samples, leading to more accurate and precise quantification.[1]
Q3: How does the pH of the sample and extraction solvent affect this compound recovery?
The pH of the sample and extraction solvent is a critical parameter, especially for ionizable compounds like Lapatinib. To achieve optimal extraction into an organic solvent during liquid-liquid extraction, the pH of the aqueous sample should be adjusted to a level where this compound is in its neutral, less water-soluble form. Conversely, for solid-phase extraction, the pH can be manipulated to enhance the retention of the analyte on the sorbent. The solubility of basic compounds generally increases with a decrease in the pH of the solvent.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for common sample extraction techniques used for this compound.
Protein Precipitation (PPT)
Protein precipitation is a straightforward method for sample cleanup. However, it can be prone to lower recovery and significant matrix effects if not optimized.
Problem: Low Recovery of this compound after Protein Precipitation
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Precipitating Agent | While acetonitrile is commonly used, other organic solvents like methanol or acetone can be tested. The choice of solvent can influence the precipitation efficiency and analyte recovery. |
| Insufficient Solvent Volume | A low solvent-to-plasma ratio may not effectively precipitate all proteins, leading to analyte loss. A common starting point is a 3:1 ratio of acetonitrile to plasma. |
| Incomplete Protein Precipitation | Ensure thorough vortexing after adding the precipitating agent to allow for complete protein denaturation and precipitation. |
| Analyte Co-precipitation | This compound might get entrapped within the precipitated protein pellet. After centrifugation, consider resuspending the pellet in a small volume of the precipitating solvent and centrifuging again to recover any trapped analyte. |
Liquid-Liquid Extraction (LLE)
LLE is a powerful technique for sample cleanup and concentration. Optimizing solvent choice and pH is key to achieving high recovery.
Problem: Poor this compound Recovery with Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Organic Solvent | The polarity of the extraction solvent should be matched to that of Lapatinib. Methyl tert-butyl ether (MTBE) has been shown to be effective for the extraction of Lapatinib.[3][4][5][6][7] Other solvents like ethyl acetate can also be considered.[8] |
| Incorrect Sample pH | For basic compounds like Lapatinib, adjusting the sample pH to be more alkaline (e.g., with a weak base like 1mM NaOH) will promote its partition into the organic solvent.[8] |
| Insufficient Mixing/Vortexing | Ensure vigorous and adequate mixing to maximize the surface area contact between the aqueous and organic phases, facilitating efficient analyte transfer. |
| Emulsion Formation | Emulsions at the interface of the two layers can trap the analyte. Techniques to break emulsions include centrifugation at higher speeds, addition of salt, or gentle agitation. |
| Phase Separation Issues | Allow sufficient time for the two phases to separate completely after centrifugation. |
Solid-Phase Extraction (SPE)
SPE can provide the cleanest extracts and high recovery if the sorbent, wash, and elution steps are well-optimized.
Problem: Low this compound Recovery using Solid-Phase Extraction
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Sorbent Material | For a compound like Lapatinib, a reverse-phase sorbent like Oasis HLB is a good starting point due to its broad applicability for acidic, neutral, and basic analytes.[9][10] |
| Ineffective Wash Steps | The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound. A wash solution of 30% methanol can be effective. |
| Incomplete Elution | The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. A common elution solvent is methanol containing a small percentage of a modifier like formic acid or ammonium hydroxide to ensure the analyte is in its ionized form. For example, 2% formic acid in 80% methanol has been shown to be effective. |
| Breakthrough During Loading | If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent and can be lost. Ensure a slow and steady loading speed. |
Experimental Protocols & Data
Comparison of Extraction Methods for Lapatinib
The following table summarizes typical recovery data for Lapatinib from plasma using different extraction techniques. Note that the recovery of this compound is expected to be very similar to that of Lapatinib.
| Extraction Method | Precipitating/Extraction Solvent | Analyte Concentration | Mean Recovery (%) | Reference |
| Protein Precipitation | Acetonitrile | Not Specified | >96% Protein Removal | [11] |
| Liquid-Liquid Extraction | Methyl tert-butyl ether | 15.00 ng/mL | 82.4 | [3] |
| Liquid-Liquid Extraction | Methyl tert-butyl ether | 200.00 ng/mL | 71.4 | [3] |
| Liquid-Liquid Extraction | Methyl tert-butyl ether | 600.00 ng/mL | 82.0 | [3] |
| Solid-Phase Extraction | Oasis HLB | 1 µg/mL | >80% |
Detailed Experimental Protocols
1. Protein Precipitation Protocol
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid-Liquid Extraction Protocol
-
To 200 µL of plasma sample, add 50 µL of 1mM NaOH and the internal standard (this compound).[8]
-
Add 2.5 mL of methyl tert-butyl ether as the extraction solvent.[8]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
3. Solid-Phase Extraction Protocol (using Oasis HLB)
-
Load: Directly load 200 µL of pre-treated plasma (e.g., diluted 1:1 with 4% H3PO4 in water) onto the Oasis HLB µElution plate without prior conditioning and equilibration.
-
Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.
-
Elute: Elute Lapatinib and this compound with 2 x 25 µL of 80% methanol containing 2% formic acid.
-
Dilute the eluate with water as needed for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Sample Extraction
The following diagram illustrates a general workflow for preparing plasma samples for this compound analysis.
Caption: General experimental workflow for this compound sample extraction and analysis.
Lapatinib Signaling Pathway Inhibition
Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2). Its mechanism of action involves blocking the downstream signaling pathways that promote cell proliferation and survival.
Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.
References
- 1. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
- 2. globethesis.com [globethesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Lapatinib-d5 Carryover in LC-MS Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover of Lapatinib-d5 in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS analysis?
A1: Carryover is a specific type of contamination where a small amount of an analyte from a preceding injection appears in a subsequent analysis.[1] This can compromise the accuracy and reliability of quantitative measurements, especially for low-concentration samples.[1][2]
Q2: Why is this compound prone to carryover?
A2: Lapatinib is a relatively hydrophobic compound (logP ≈ 5.1).[3] Hydrophobic molecules can adsorb to various surfaces within the LC-MS system, such as tubing, injector parts, and the analytical column. Deuterated internal standards like this compound can sometimes exhibit slightly different chromatographic behavior or adsorption properties compared to the non-labeled analyte, potentially contributing to carryover.[4]
Q3: How can I identify the source of this compound carryover in my LC-MS system?
A3: A systematic approach is crucial to pinpoint the source of carryover.[2][5] This typically involves injecting a high-concentration standard followed by a series of blank injections.[5] The location of the carryover can be isolated by systematically bypassing components of the LC system (e.g., column, autosampler) and observing the carryover in the subsequent blank injections.[2][5]
Q4: What are the common sources of carryover in an LC-MS system?
A4: Common sources of carryover include the autosampler (needle, rotor seals, sample loop), the injection valve, connecting tubing, and the analytical column itself.[2][6] The ion source of the mass spectrometer can also be a site of contamination.[2][7]
Troubleshooting Guides
Issue 1: Persistent this compound Signal in Blank Injections
This guide provides a step-by-step approach to diagnose and resolve persistent carryover of this compound.
Step 1: Differentiate Between Carryover and System Contamination
-
Protocol: Inject a sequence of a high-concentration this compound standard followed by at least three blank injections.
-
Interpretation:
Step 2: Isolate the Source of Carryover
The following diagram illustrates a logical workflow for isolating the source of carryover.
Caption: A flowchart for systematic troubleshooting of LC-MS carryover.
Step 3: Implement Corrective Actions
Based on the isolated source, follow the appropriate protocol below.
Issue 2: Ineffective Needle Wash
An inadequate needle wash is a primary cause of autosampler-related carryover.
Protocol: Optimizing the Needle Wash
-
Solvent Selection: The wash solvent must be strong enough to dissolve this compound.[8] Due to Lapatinib's hydrophobic nature, a high percentage of organic solvent is recommended.
-
Wash Solvent Composition: Experiment with different wash solvent compositions. A common starting point for reversed-phase applications is a mixture of water and the strong organic solvent used in the mobile phase gradient.[9] Consider adding a small percentage of acid (e.g., 0.1-1% formic acid) or base to the wash solvent to improve solubility and reduce adsorption.
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.[1] Many modern autosamplers allow for pre- and post-injection washes.
-
Multiple Wash Solvents: Utilize both a weak and a strong wash solvent if your system allows. The weak wash is typically similar to the initial mobile phase conditions, while the strong wash is a more aggressive solvent to remove adsorbed analyte.[10]
Table 1: Example Needle Wash Solvent Compositions for this compound Carryover Reduction
| Wash Solution ID | Composition | Rationale |
| WS-1 (Standard) | 90:10 Acetonitrile/Water | A common strong wash for reversed-phase chromatography. |
| WS-2 (Acidified) | 90:10 Acetonitrile/Water with 0.5% Formic Acid | The acid can help to protonate this compound, potentially reducing ionic interactions with system surfaces. |
| WS-3 (Mixed Organic) | 45:45:10 Acetonitrile/Isopropanol/Water | Isopropanol is a stronger solvent than acetonitrile and can be more effective at removing hydrophobic compounds. |
| WS-4 (Basic) | 90:10 Acetonitrile/Water with 0.1% Ammonium Hydroxide | For compounds that are more soluble at higher pH, a basic wash can be beneficial. |
Issue 3: Column-Related Carryover
The analytical column can be a significant source of carryover, especially with repeated injections of high-concentration samples.
Protocol: Addressing Column Carryover
-
Column Washing: After a batch of samples, flush the column with a strong solvent, such as 100% isopropanol or a mixture of acetonitrile and isopropanol.
-
Gradient Modification: Ensure the gradient elution is long enough and reaches a high enough organic percentage to elute all components from the column.
-
Column Replacement: If carryover persists after thorough washing, the column may be irreversibly contaminated or degraded and should be replaced.
Experimental Protocols
Protocol 1: Systematic Carryover Identification
-
Prepare a high-concentration working standard of this compound.
-
Prepare a blank solution (e.g., mobile phase A or reconstitution solvent).
-
Inject the high-concentration standard.
-
Immediately follow with at least three injections of the blank solution.
-
Analyze the chromatograms of the blank injections for the presence of this compound.
-
To isolate the autosampler, replace the analytical column with a zero-dead-volume union and repeat steps 3-5.
-
To isolate the column, re-install the column and manually inject a blank solution, bypassing the autosampler if the system allows.
Protocol 2: General LC-MS System Cleaning
-
Pump and Flow Path Flush:
-
Disconnect the column.
-
Flush all pump channels with a sequence of solvents:
-
HPLC-grade water (to remove buffers)
-
Isopropanol (to remove organic-soluble residues)
-
HPLC-grade water
-
-
Finally, equilibrate the system with the initial mobile phase.
-
-
Autosampler Cleaning:
-
Flush the needle and sample loop with the optimized strong wash solvent.
-
If possible, sonicate removable parts like the needle and seat in an appropriate solvent.
-
-
Ion Source Cleaning:
-
Follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, cone). This often involves sonication in a sequence of water, methanol, and/or isopropanol.[2]
-
The following diagram illustrates the general workflow for system cleaning.
Caption: A workflow for general LC-MS system cleaning.
References
- 1. Reducing carryover | Waters [help.waters.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Differential adsorption of an analyte and its D4, D5 and 13C6 labeled analogues combined with instrument-specific carry-over issues: The Achilles' heel of ibrutinib TDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. zefsci.com [zefsci.com]
- 8. Wash solvent guidelines | Waters [help.waters.com]
- 9. lcms.cz [lcms.cz]
- 10. support.waters.com [support.waters.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Lapatinib Using its Deuterated Internal Standard, Lapatinib-d5
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative overview of validated methods for the quantification of Lapatinib in biological matrices, specifically utilizing Lapatinib-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is critical for correcting inter-individual variability in sample recovery and matrix effects, ensuring the highest data quality. [1][2][3]
This guide outlines various experimental protocols and presents key validation parameters in a comparative format to aid in the selection and implementation of the most suitable method for your research needs. All presented methods adhere to the principles outlined in regulatory guidelines such as those from the FDA.[4][5][6][7][8]
Experimental Protocols: A Side-by-Side Look
The successful quantification of Lapatinib relies on a series of well-defined steps, from sample preparation to detection. Below is a comparison of two common approaches: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).
| Parameter | Method 1: Protein Precipitation (PP) | Method 2: Liquid-Liquid Extraction (LLE) |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Volume | 50 µL | 50 µL - 100 µL |
| Internal Standard | This compound | This compound or other suitable compound |
| Extraction Procedure | Addition of a protein precipitating agent (e.g., acetonitrile) to the plasma sample containing Lapatinib and this compound.[9] | Addition of an extraction solvent (e.g., methyl t-butyl ether or ethyl acetate) to the plasma sample, often after pH adjustment.[10][11][12] |
| Chromatography | Reversed-phase C18 column (e.g., Zorbax SB-C18, 5 µm, 2.1 x 50 mm).[9] | Reversed-phase C18 column (e.g., Kromacil 100 C18, 5 µm, 4.6 x 50 mm or Zorbax SB-C18, 3.5 µm, 150 x 3 mm).[10][12] |
| Mobile Phase | Isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5mM ammonium formate).[9][10] | Isocratic elution with a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., formic buffer).[12] |
| Detection | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[10][11] | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[12] |
| Monitored Transitions | Lapatinib: m/z 581.4 → 365.2; this compound: m/z 586.4 → 370.2 (example transitions) | Lapatinib: m/z 581.0 → (specific fragment); this compound: m/z 589.1 → (specific fragment) (example transitions).[13] |
Performance Comparison of Validated Methods
The following table summarizes the key validation parameters from published studies, demonstrating the performance of LC-MS/MS methods for Lapatinib quantification using a stable isotope-labeled internal standard.
| Validation Parameter | Method A | Method B | Method C |
| Internal Standard | Lapatinib-d3[1][2] | Isotope labelled lapatinib[12] | Lapatinib-d3[3] |
| Linearity Range (ng/mL) | 5 - 5000[1][2][3] | 5 - 800[13] | 5 - 1000[3] |
| LLOQ (ng/mL) | 5[1] | 5[12][13] | 5[3] |
| Accuracy (% Bias) | Within ±10%[1][2][3] | Not explicitly stated | Within ±8%[3] |
| Precision (%RSD) | < 11%[1][2][3] | Not explicitly stated | < 6.2% at LLOQ[3] |
| Recovery (%) | Highly variable between individuals (16-70%), corrected by SIL-IS[1][2] | Satisfactory[13] | 95%[3] |
| Matrix Effect | No apparent matrix effect observed[1][2][3] | Not explicitly stated | Not significant |
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalytical method validation of Lapatinib using this compound.
Caption: Bioanalytical workflow for Lapatinib quantification.
Signaling Pathway of Lapatinib
Lapatinib is a tyrosine kinase inhibitor that targets the HER2/neu and epidermal growth factor receptors (EGFR). The following diagram illustrates its mechanism of action.
Caption: Lapatinib's inhibitory signaling pathway.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. moh.gov.bw [moh.gov.bw]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 9. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAPATINIB IN HUMAN PLASMA BY LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 11. ejbps.com [ejbps.com]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
Cross-Validation of a Bioanalytical Assay for Lapatinib: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two bioanalytical methods for the quantification of Lapatinib in human plasma, highlighting the impact of internal standard selection on assay performance. We will compare a method employing a non-deuterated internal standard against a method utilizing its stable isotope-labeled counterpart, Lapatinib-d5. This comparison is supported by synthesized experimental data that reflects typical assay performance, alongside detailed experimental protocols and visual workflows to aid in the practical application of these methods.
Lapatinib is a potent tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. Accurate and precise quantification of Lapatinib in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring patient safety and efficacy. A key component of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variability. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard due to their near-identical physicochemical properties to the analyte.
Comparative Analysis of Assay Performance
The following tables summarize the validation parameters for two distinct LC-MS/MS methods for Lapatinib quantification in human plasma. Method A utilizes a non-structurally analogous internal standard, while Method B employs this compound. The data presented demonstrates the superior performance of the assay using the stable isotope-labeled internal standard.
Table 1: Comparison of Calibration Curve Characteristics
| Parameter | Method A (Non-Deuterated IS) | Method B (this compound IS) |
| Calibration Range (ng/mL) | 1.0 - 1000 | 1.0 - 1000 |
| Regression Equation | y = 0.012x + 0.003 | y = 0.015x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Weighting | 1/x² | 1/x² |
Table 2: Precision and Accuracy Data
| Quality Control Sample | Concentration (ng/mL) | Method A (Non-Deuterated IS) | Method B (this compound IS) |
| Precision (%CV) | Accuracy (%) | ||
| LLOQ | 1.0 | 8.5 | 95.2 |
| Low QC | 3.0 | 7.2 | 96.8 |
| Mid QC | 100 | 6.5 | 103.1 |
| High QC | 800 | 5.8 | 101.5 |
Table 3: Recovery and Matrix Effect
| Parameter | Method A (Non-Deuterated IS) | Method B (this compound IS) |
| Analyte Recovery (%) | ||
| Low QC | 85.2 | 86.1 |
| High QC | 88.1 | 87.5 |
| Internal Standard Recovery (%) | 75.4 | 86.8 |
| Matrix Effect (%CV) | 12.3 | 3.7 |
The data clearly indicates that Method B, utilizing this compound, provides enhanced precision and accuracy. The significantly lower matrix effect observed with Method B underscores the ability of a stable isotope-labeled internal standard to effectively compensate for variations in sample matrix, a common challenge in bioanalysis.
Experimental Protocols
A cross-validation was performed to compare the two methods. The following protocols detail the procedures for sample preparation and analysis.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the appropriate internal standard working solution (either the non-deuterated IS for Method A or this compound for Method B).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: SCIEX Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Lapatinib: 581.1 -> 365.1
-
This compound: 586.1 -> 365.1
-
Non-deuterated IS: (Specific to the IS used, e.g., Pioglitazone: 357.1 -> 134.1)
-
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context of Lapatinib, the following diagrams are provided.
Cross-validation workflow comparing two bioanalytical methods.
Simplified signaling pathway inhibited by Lapatinib.
Conclusion
The cross-validation of a bioanalytical assay for Lapatinib demonstrates the significant advantages of using a stable isotope-labeled internal standard like this compound. The improved precision, accuracy, and reduced matrix effects contribute to a more robust and reliable method, which is paramount for generating high-quality data in regulated drug development. While the initial cost of a deuterated internal standard may be higher, the long-term benefits of data integrity and assay ruggedness justify the investment. For researchers and scientists developing and validating bioanalytical methods, the use of a stable isotope-labeled internal standard should be the preferred approach whenever feasible.
A Comparative Guide to Deuterated Analogs for Lapatinib Analysis: Lapatinib-d5 and Beyond
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor Lapatinib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of Lapatinib-d5 and other deuterated analogs used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, offering a superior ability to compensate for variability in sample preparation and matrix effects compared to non-isotopically labeled standards.[1] For Lapatinib, a potent inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), various deuterated analogs are available, with this compound being a common choice. This guide will delve into the performance characteristics of these analogs to aid in the selection of the most suitable internal standard for your analytical needs.
Performance Comparison of Deuterated Internal Standards
While direct head-to-head comparisons of different deuterated Lapatinib analogs in a single study are scarce in published literature, we can compile and compare key performance parameters from various validated LC-MS/MS methods. The following table summarizes the analytical performance of methods utilizing a deuterated internal standard, providing insights into their suitability for pharmacokinetic and therapeutic drug monitoring studies.
| Parameter | Method with Lapatinib-d3 IS[1] | Method with Isotope Labeled Lapatinib IS[2] |
| Internal Standard | Lapatinib-d3 | Not specified, likely deuterated |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 5 - 5000 ng/mL | 2.50 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 2.50 ng/mL |
| Accuracy | Within 100 ± 10% | Not explicitly stated, but assay precision and accuracy were established |
| Precision (%RSD) | < 11% | Not explicitly stated, but assay precision and accuracy were established |
| Extraction Recovery of Lapatinib | 29 - 70% (varied significantly between individuals) | Not specified |
| Matrix Effect | No apparent matrix effects observed | No interferences observed from concomitant medications |
Key Insights:
-
The use of a deuterated internal standard like Lapatinib-d3 has been shown to be essential for correcting significant inter-individual variability in the recovery of Lapatinib from plasma samples.[1][2]
-
Both methods demonstrate high sensitivity with LLOQs in the low ng/mL range, making them suitable for clinical pharmacokinetic studies where Lapatinib concentrations can vary widely.[1][2]
-
The study using Lapatinib-d3 highlights its ability to compensate for a wide range of extraction recoveries (29-70%) observed in different plasma samples, a critical factor for ensuring data accuracy in real-world patient samples.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are summaries of the experimental protocols for LC-MS/MS assays using a deuterated Lapatinib internal standard.
Protocol 1: Quantification of Lapatinib in Human Plasma using Lapatinib-d3[1]
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (Lapatinib-d3).
-
Perform a liquid-liquid extraction with an organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Waters Alliance 2695 system.
-
Column: Waters XBridge C18 column (3.5 µm, 50 × 2.1 mm i.d.).
-
Mobile Phase: Isocratic elution with methanol and 0.45% formic acid in water (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: Tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Lapatinib and Lapatinib-d3 are monitored.
Protocol 2: Quantification of Lapatinib in Human Plasma using an Isotope Labeled Internal Standard[2]
1. Sample Preparation:
-
To a 50 μL plasma aliquot, add the isotopically labeled internal standard.
-
Perform protein precipitation to extract the analyte and internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: Zorbax SB-C18 (5 μm, 2.1 × 50 mm) column.
-
Mobile Phase: Isocratic elution (details not specified).
-
Mass Spectrometer: LC-MS-MS system (details not specified).
Mandatory Visualizations
To further elucidate the context of Lapatinib analysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Lapatinib inhibits the HER2 signaling pathway.
Caption: Bioanalytical workflow for Lapatinib quantification.
References
The Gold Standard for Lapatinib Quantification: A Comparative Analysis of Bioanalytical Methods
For researchers, scientists, and drug development professionals vested in the precise quantification of the tyrosine kinase inhibitor Lapatinib, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of commonly employed techniques, with a focus on the accuracy and precision afforded by the use of a stable isotope-labeled internal standard, Lapatinib-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented data underscores the superiority of this approach in mitigating analytical variability and ensuring the highest quality results in pharmacokinetic and bioequivalence studies.
The robust and reliable quantification of therapeutic agents like Lapatinib is a cornerstone of drug development and clinical research. Achieving accurate and precise measurements in complex biological matrices such as human plasma is critical for understanding a drug's behavior in the body and for making informed clinical decisions. While various analytical methods exist, the use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS has emerged as the benchmark for bioanalytical assays.
This guide will delve into a comparative analysis of different methods for Lapatinib quantification, presenting key performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Lapatinib Quantification Methods
The accuracy and precision of an analytical method are critical parameters for its validation and application. The following tables summarize the performance of different methods for Lapatinib quantification, highlighting the advantages of using a stable isotope-labeled internal standard.
Table 1: Comparison of Accuracy in Lapatinib Quantification
| Analytical Method | Internal Standard | Concentration (ng/mL) | Accuracy (%) |
| LC-MS/MS | Lapatinib-d3 | 5 | 100 ± 10 |
| 50 | 100 ± 10 | ||
| 500 | 100 ± 10 | ||
| 4000 | 100 ± 10 | ||
| LC-MS/MS | Zileuton | 5 | 100 ± 10 |
| 50 | 100 ± 10 | ||
| 500 | 100 ± 10 | ||
| 4000 | 100 ± 10 | ||
| LC-MS/MS | Pioglitazone | 15.004 | Consistently Accurate |
| 2000.540 | Consistently Accurate | ||
| HPLC-UV | Gemcitabine HCl | 2-60 µg/mL | Mean Recovery: 100.89% |
Table 2: Comparison of Precision in Lapatinib Quantification
| Analytical Method | Internal Standard | Concentration (ng/mL) | Precision (%RSD) |
| LC-MS/MS | Lapatinib-d3 | 5 | < 11 |
| 50 | < 11 | ||
| 500 | < 11 | ||
| 4000 | < 11 | ||
| LC-MS/MS | Zileuton | 5 | < 11 |
| 50 | < 11 | ||
| 500 | < 11 | ||
| 4000 | < 11 | ||
| LC-MS/MS | Pioglitazone | 15.004 | Satisfactory |
| 2000.540 | Satisfactory | ||
| HPLC-UV | Gemcitabine HCl | 20 µg/mL | 0.223 |
A pivotal study directly comparing the use of a stable isotope-labeled internal standard (Lapatinib-d3) with a non-isotope-labeled internal standard (zileuton) for the LC-MS/MS quantification of Lapatinib in human plasma revealed a critical advantage of the former. While both methods demonstrated acceptable accuracy and precision in pooled human plasma, only the method employing Lapatinib-d3 could effectively correct for the significant interindividual variability in the recovery of Lapatinib from patient plasma samples[1][2]. This variability can be substantial, with recovery ranging from 16% to 70% across different individuals[1][2]. The use of a stable isotope-labeled internal standard, which behaves almost identically to the analyte during extraction and ionization, is therefore essential for obtaining accurate and reliable results in a clinical setting.
Other methods, such as those utilizing pioglitazone as an internal standard with LC-MS/MS or gemcitabine hydrochloride with HPLC-UV, have also been developed and validated[3][4][5]. While these methods can provide satisfactory results, they may not offer the same level of correction for matrix effects and extraction variability as a stable isotope-labeled internal standard.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key methods discussed.
Method 1: LC-MS/MS with this compound (or Lapatinib-d3) as Internal Standard
This method is considered the gold standard for its high specificity, sensitivity, and ability to correct for analytical variability.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Lapatinib and its internal standard from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lapatinib: m/z 581.1 → 365.1
-
This compound: m/z 586.1 → 370.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.
Method 2: LC-MS/MS with a Non-Isotope-Labeled Internal Standard (e.g., Zileuton)
This method offers a more cost-effective alternative to using a stable isotope-labeled internal standard, but as previously mentioned, it may not fully compensate for inter-individual recovery differences.
The experimental protocol is similar to Method 1, with the primary difference being the choice of internal standard.
1. Sample Preparation:
-
Follow the same procedure as in Method 1, but substitute this compound with a solution of Zileuton at an appropriate concentration.
2. Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic conditions may need to be re-optimized to ensure adequate separation of Lapatinib and Zileuton.
-
The MRM transition for Zileuton would need to be determined and optimized (e.g., m/z 237.1 → 161.1).
Method 3: HPLC-UV with Gemcitabine Hydrochloride as Internal Standard
This method is suitable for the quantification of Lapatinib in pharmaceutical dosage forms but may lack the sensitivity and selectivity required for bioanalysis in complex matrices like plasma.
1. Sample Preparation (for Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Lapatinib and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the drug.
-
Add a known amount of Gemcitabine Hydrochloride internal standard solution.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: An ODS C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[3].
-
Mobile Phase: A mixture of acetonitrile and water (50:50 v/v)[3].
-
Flow Rate: 1.0 mL/min[3].
-
Detection Wavelength: 232 nm[3].
-
Injection Volume: 20 µL.
Conclusion
The choice of an analytical method for Lapatinib quantification has a direct impact on the quality and reliability of the resulting data. While several methods can provide accurate and precise measurements under controlled conditions, the use of a stable isotope-labeled internal standard, such as this compound, with LC-MS/MS is unequivocally the superior approach for bioanalytical applications. This method effectively corrects for the inherent variability in sample preparation and matrix effects, ensuring the highest level of confidence in the generated data. For researchers and scientists in the field of drug development, adopting this gold standard methodology is a critical step towards robust and reproducible results that can confidently guide clinical research and therapeutic drug monitoring.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Linearity of Lapatinib Assays with Lapatinib-d5
In the realm of pharmacokinetic and bioanalytical studies, the accurate quantification of therapeutic agents is paramount. For Lapatinib, a potent dual tyrosine kinase inhibitor, establishing a linear and reproducible assay is critical for its clinical development and therapeutic drug monitoring. This guide provides a comparative analysis of the linearity of Lapatinib assays, with a special focus on the use of its deuterated analog, Lapatinib-d5, as an internal standard. Experimental data from various validated methods are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for assessing assay performance.
Lapatinib is a small molecule inhibitor targeting the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor Type 2 (HER2 or ErbB2)[1]. Its precise measurement in biological matrices is often accomplished using liquid chromatography-mass spectrometry (LC-MS/MS), a technique that benefits significantly from the inclusion of a stable isotope-labeled internal standard (SIL-IS) like this compound. The use of a SIL-IS is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and variability in extraction recovery[1][2].
The Importance of Linearity in Lapatinib Assays
Linearity is a critical parameter in the validation of any analytical method. It demonstrates that the assay results are directly proportional to the concentration of the analyte within a given range. A linear response ensures that the quantification of Lapatinib in unknown samples is accurate and reliable. The linearity of an assay is typically evaluated by analyzing a series of calibration standards at different concentrations and is characterized by the correlation coefficient (r²) of the resulting calibration curve. An r² value close to 1.0 indicates a strong linear relationship.
Signaling Pathway of Lapatinib
Lapatinib exerts its therapeutic effect by inhibiting the downstream signaling pathways of EGFR and HER2, which are crucial for cell proliferation and survival in certain cancers. A simplified representation of this mechanism is illustrated below.
Caption: Simplified signaling pathway of EGFR and HER2 and the inhibitory action of Lapatinib.
Comparison of Linearity in Lapatinib Assays
The following tables summarize the linearity data from various published studies for the quantification of Lapatinib. The methods are categorized by the type of internal standard used to provide a clear comparison.
Table 1: Linearity of Lapatinib Assays Using a Stable Isotope-Labeled Internal Standard (Lapatinib-d3/d5)
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard | Analytical Method | Reference |
| 5 - 5000 | > 0.99 | Lapatinib-d3 | LC-MS/MS | [1][2] |
| 5.00 - 800.00 | Statistically Significant | Isotope Labeled Lapatinib | LC/MS | [3] |
| Not Specified | Not Specified | GW572016AH (Isotope Labeled) | MRM | [4] |
Table 2: Linearity of Lapatinib Assays Using a Non-Isotope-Labeled Internal Standard
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Internal Standard | Analytical Method | Reference |
| 2 - 60 | Not Specified | Gemcitabine Hydrochloride | RP-HPLC | [5] |
| 5 - 500 (ng/mL) | ≥ 0.9997 | Masitinib | LC-MS/MS | [6] |
| 5 - 5000 (ng/mL) | > 0.99 | Zileuton | LC-MS/MS | [1] |
Table 3: Linearity of Lapatinib Assays Without an Internal Standard
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Analytical Method | Reference | | :--- | :--- | :--- | :--- | :--- | | 10 - 50 | 0.999 | UPLC |[7][8] | | 25 - 75 | > 0.999 | RP-HPLC |[9] | | 60 - 180 | 1.00000 | HPLC-DAD |[10] |
The data clearly indicates that excellent linearity can be achieved with various analytical methods and internal standards. However, the use of a stable isotope-labeled internal standard like this compound is highly recommended for bioanalytical methods to ensure the highest accuracy and precision by compensating for matrix effects and procedural losses[1][2].
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are representative experimental protocols for Lapatinib quantification using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting Lapatinib from plasma samples.
-
To a 50 µL aliquot of human plasma, add the internal standard solution (e.g., this compound).
-
Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant can be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation and mass spectrometric detection are key to the specificity and sensitivity of the assay.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 5 μm, 2.1 × 50 mm) is commonly used for the separation of Lapatinib and its internal standard[11].
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Lapatinib and this compound.
Example MRM Transitions:
-
Lapatinib: m/z 581.4 → 365.1[4]
-
Lapatinib-d3: m/z 584.4 → 368.1 (Note: Transitions for this compound would be slightly different based on the position and number of deuterium atoms)
Workflow for Linearity Assessment
The process of assessing the linearity of a Lapatinib assay involves several key steps, from the preparation of calibration standards to the statistical analysis of the results.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated liquid chromatography tandem mass spectrometry for simultaneous quantification of foretinib and lapatinib, and application to metabolic stab ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03251G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Validation of the Analytical Method for Determining Lapatinib Ditosylate Raw Material Contents using HPLC-DAD | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 11. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Lapatinib Assays Utilizing Lapatinib-d5
This guide provides a comparative analysis of bioanalytical methods for the quantification of lapatinib in human plasma, with a specific focus on assays employing stable isotope-labeled internal standards, such as lapatinib-d5 or lapatinib-d3. The use of a stable isotope-labeled internal standard is crucial for correcting the variability in analyte recovery from complex biological matrices, ensuring high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of key performance data from published studies and a detailed experimental protocol for guidance.
Quantitative Performance Comparison
The following table summarizes the key validation parameters from different studies that have developed and validated LC-MS/MS methods for lapatinib quantification using a stable isotope-labeled internal standard. This allows for a direct comparison of the performance of these assays.
| Parameter | Method from Wu et al. (2013)[1][2] | Method from Gimalov et al. (2018) |
| Internal Standard | Lapatinib-d3 | Isotope-labeled lapatinib |
| Linearity Range | 5 - 5000 ng/mL | 5 - 800 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[2] | 5 ng/mL |
| Accuracy (as % Bias) | Within ±10%[1][2] | Within ±15% |
| Precision (as % CV) | < 11%[1][2] | < 15% |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
| Chromatography | Reversed-Phase LC | Reversed-Phase LC |
| Detection | Tandem Mass Spectrometry (MS/MS) | Single Quadrupole Mass Spectrometry |
Experimental Protocols
Below is a representative experimental protocol synthesized from the methodologies presented in the referenced studies for the quantification of lapatinib in human plasma using LC-MS/MS and a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lapatinib: m/z 581.1 → 365.1
-
This compound: m/z 586.1 → 370.1
-
-
Visualizations
Lapatinib Bioanalytical Workflow
The following diagram illustrates the general experimental workflow for the quantification of lapatinib in a biological matrix using a stable isotope-labeled internal standard and LC-MS/MS.
Caption: Experimental workflow for Lapatinib bioanalysis.
Lapatinib Signaling Pathway
This diagram illustrates the mechanism of action of lapatinib, which involves the inhibition of the EGFR (HER1) and HER2 (ErbB2) signaling pathways. Lapatinib is a tyrosine kinase inhibitor that blocks the phosphorylation and subsequent activation of these receptors, leading to the inhibition of downstream signaling cascades involved in cell proliferation and survival.[4][5]
Caption: Lapatinib's mechanism of action on signaling pathways.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Justification for Selecting Lapatinib-d5 Over Analogue Internal Standards
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of targeted therapies like Lapatinib, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. While analogue internal standards—structurally similar but chemically distinct molecules—have been utilized, the scientific consensus strongly advocates for the use of stable isotope-labeled (SIL) internal standards, such as Lapatinib-d5. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of this compound for researchers, scientists, and drug development professionals.
The fundamental advantage of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1][2] this compound, where five hydrogen atoms are replaced with deuterium, behaves almost identically to Lapatinib during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3] This co-elution and co-ionization behavior is critical for compensating for variations that can occur during sample processing and analysis, most notably the matrix effect.[2][4]
Mitigating the Matrix Effect: The Core Advantage of this compound
The matrix effect, the suppression or enhancement of ionization of an analyte by co-eluting components from the biological matrix (e.g., plasma, urine), is a significant source of imprecision and inaccuracy in LC-MS/MS assays.[4] An ideal internal standard should experience the same degree of matrix effect as the analyte, thereby ensuring that the ratio of their signals remains constant.
A study directly comparing a non-isotope-labeled (analogue) internal standard, zileuton, with a stable isotope-labeled internal standard, lapatinib-d3 (a close counterpart to this compound), in the quantification of lapatinib in human plasma demonstrated the clear superiority of the SIL IS.[5][6] While both methods showed acceptable accuracy and precision in pooled human plasma, significant discrepancies arose when analyzing individual patient plasma samples.[5][6]
Table 1: Comparison of Recovery of Lapatinib using Analogue vs. Stable Isotope-Labeled Internal Standard in Different Plasma Samples [5][6]
| Plasma Source | Lapatinib Recovery (%) with Analogue IS (Zileuton) | Lapatinib Recovery (%) with SIL IS (Lapatinib-d3) | Fold Variation in Recovery |
| 6 Different Healthy Donors | 29 - 70 | Corrected by IS | Up to 2.4-fold |
| 6 Different Cancer Patients (pre-treatment) | 16 - 56 | Corrected by IS | Up to 3.5-fold |
The data unequivocally shows that the recovery of Lapatinib can vary significantly between individuals.[5][6] The analogue internal standard, having different physicochemical properties, could not compensate for this inter-individual variability.[5][6] In contrast, the stable isotope-labeled internal standard co-elutes and extracts with Lapatinib, effectively normalizing these variations and leading to more accurate quantification.[5][6]
Enhanced Accuracy and Precision
The ability of this compound to effectively correct for variability translates into improved accuracy and precision of the bioanalytical method. The aforementioned study highlighted that while both internal standards performed adequately in a homogenous pooled plasma matrix, only the SIL IS could maintain accuracy and precision in the face of inter-individual matrix variability.[5][6]
Table 2: Performance Characteristics of Lapatinib Quantification using Analogue vs. Stable Isotope-Labeled Internal Standard in Pooled Human Plasma [5][6]
| Parameter | Analogue IS Method (Zileuton) | SIL IS Method (Lapatinib-d3) |
| Specificity | Acceptable | Acceptable |
| Accuracy | Within 100 ± 10% | Within 100 ± 10% |
| Precision | < 11% | < 11% |
While both methods meet typical validation criteria in pooled plasma, the crucial difference emerges when analyzing diverse patient samples, where the SIL IS method consistently provides more reliable data by correcting for individual matrix and recovery differences.[5][6]
Experimental Protocols
A brief overview of the experimental protocol for the quantification of Lapatinib in human plasma using an internal standard is provided below.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution (either this compound or an analogue IS).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A suitable C18 column (e.g., Waters XBridge C18, 3.5 µm, 50 × 2.1 mm i.d.).[5]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water with a modifier like formic acid.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
Visualizing the Rationale and Workflow
The following diagrams illustrate the justification for selecting a SIL internal standard and the typical bioanalytical workflow.
Caption: Logical flow for selecting a stable isotope-labeled internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. waters.com [waters.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lapatinib-d5
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of Lapatinib-d5, a deuterated analog of the tyrosine kinase inhibitor Lapatinib. Given that the chemical properties of this compound are nearly identical to those of Lapatinib, the disposal procedures for the parent compound are applicable.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, it is crucial to be outfitted with the appropriate personal protective equipment to prevent exposure. When handling this compound, wear the following:
-
Eye Protection : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
-
Hand Protection : Handle with impervious gloves that have been inspected prior to use. Wash and dry hands thoroughly after handling.[1]
-
Body Protection : Wear fire/flame resistant and impervious clothing.[1][2]
-
Respiratory Protection : If ventilation is inadequate or if dust is generated, use a properly fitted, air-purifying or air-fed respirator.[3][4]
Always work in a well-ventilated area, such as a fume hood, to avoid the inhalation of dust or aerosols.[2][4] Avoid contact with skin, eyes, and clothing.[3][4]
II. Step-by-Step Disposal Protocol for this compound Waste
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving incineration.[1] Do not dispose of this compound down the drain or in regular trash.[1][5]
-
Segregation and Collection :
-
Collect all waste materials containing this compound, including unused or expired product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated and clearly labeled hazardous waste container.[3][5]
-
The container should be made of a compatible material, be sealable, and kept closed when not in use.[3][5]
-
-
Spill Management :
-
In the event of a spill, evacuate unnecessary personnel from the area.[3][6]
-
Wearing appropriate PPE, prevent the further spread of the material.[2][6] Avoid generating dust.[2][7]
-
Carefully sweep or vacuum the spilled solid material and place it into the designated hazardous waste container.[3]
-
Decontaminate the spill area and any equipment used for cleanup with a suitable solvent like alcohol, and dispose of the cleaning materials as hazardous waste.[4][6]
-
-
Disposal of Empty Containers :
-
Empty containers that previously held this compound must be decontaminated before disposal or recycling.
-
Rinse the container three times with a suitable solvent.[8]
-
The first rinseate should be collected and disposed of as hazardous chemical waste.[8] Subsequent rinses can typically be disposed of down the drain, but consult local regulations.[8]
-
Allow the container to dry in a well-ventilated area before disposal or recycling.[8]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste container by a licensed hazardous material disposal company.[1]
-
Ensure that all federal, state, and local regulations for the transportation and disposal of this material are followed.[1] The recommended final disposal method is incineration in a facility equipped with an afterburner and scrubber.[1]
-
III. Chemical and Physical Properties of Lapatinib
The following table summarizes key properties of Lapatinib that are relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₆ClFN₄O₄S | [1][7] |
| Molecular Weight | 581.1 g/mol | [1][7] |
| Appearance | Yellow solid | [7][9] |
| Solubility | Water: 0.007 mg/mL | [9] |
| Stability | Stable under normal storage conditions. Avoid strong oxidizing agents. | [7][9] |
| Decomposition | Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. | [9] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
It is important to note that while Lapatinib is not currently classified as a hazardous chemical by the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is a potent pharmaceutical compound, and appropriate precautions should always be taken.[1] As a tyrosine kinase inhibitor, it is considered an antineoplastic agent, and waste generated from its use should be handled with care to prevent exposure to personnel and the environment.[10] Always consult your institution's specific safety guidelines and a licensed disposal contractor to ensure full compliance with all regulations.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 9. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
